molecular formula C10H8F2N4O B15556265 Rufinamide-15N,d2-1

Rufinamide-15N,d2-1

Katalognummer: B15556265
Molekulargewicht: 241.20 g/mol
InChI-Schlüssel: POGQSBRIGCQNEG-QGIRLOETSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Rufinamide-15N,d2-1 is a useful research compound. Its molecular formula is C10H8F2N4O and its molecular weight is 241.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H8F2N4O

Molekulargewicht

241.20 g/mol

IUPAC-Name

1-[dideuterio-(2,6-difluorophenyl)methyl](115N)triazole-4-carboxamide

InChI

InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,16+1

InChI-Schlüssel

POGQSBRIGCQNEG-QGIRLOETSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Navigating the Isotopic Landscape of Rufinamide-15N,d2-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Rufinamide-15N,d2-1, a crucial stable isotope-labeled internal standard in pharmacokinetic and metabolic studies. This document outlines typical purity levels, detailed experimental protocols for verification, and the underlying principles of its synthesis and analysis.

Isotopic Purity of this compound

Stable isotope-labeled compounds, such as this compound, are synthesized to have a very high enrichment of the desired isotopes. While the exact isotopic purity can vary slightly between manufacturing batches, commercially available standards from reputable suppliers typically exhibit an isotopic enrichment of ≥98% . This high level of purity is essential for its role as an internal standard in quantitative bioanalysis, ensuring accurate and reliable results by minimizing interference from unlabeled or partially labeled species.

The isotopic composition of this compound is a critical parameter, and its verification is paramount. The following table summarizes the expected isotopic distribution for a batch with high isotopic enrichment.

IsotopologueDescriptionExpected Abundance
Unlabeled (d0, 14N)Rufinamide with no isotopic labels.Very Low / Absent
Partially LabeledMolecules with either 15N or one or two D atoms.Low
Fully Labeled (15N, d2)Rufinamide with one 15N and two deuterium (B1214612) atoms.≥98%

Experimental Protocol: Determination of Isotopic Purity by High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

The gold standard for determining the isotopic purity of labeled compounds is high-resolution mass spectrometry, which allows for the precise separation and quantification of different isotopologues.

Principle

This method utilizes the high mass accuracy and resolution of instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers to distinguish between the molecular ions of this compound and any residual unlabeled or partially labeled species. By comparing the integrated peak areas of each isotopologue, the isotopic purity can be accurately calculated.

Materials and Reagents
  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap, TOF-MS)

  • UHPLC system

Sample Preparation
  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.

LC-HRMS Parameters
ParameterCondition
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full scan (m/z 230-250)
Resolution >70,000 FWHM
AGC Target 1e6
Maximum IT 100 ms
Data Analysis
  • Acquire the full scan mass spectrum of the this compound sample.

  • Extract the ion chromatograms for the theoretical m/z values of the protonated molecular ions of each expected isotopologue:

    • Unlabeled Rufinamide ([M+H]⁺): C₁₀H₉F₂N₄O⁺ (m/z 239.0735)

    • Rufinamide-d1 ([M+H]⁺): C₁₀H₈DF₂N₄O⁺ (m/z 240.0798)

    • Rufinamide-d2 ([M+H]⁺): C₁₀H₇D₂F₂N₄O⁺ (m/z 241.0861)

    • Rufinamide-15N ([M+H]⁺): C₁₀H₉F₂N₃¹⁵NO⁺ (m/z 240.0705)

    • Rufinamide-15N,d1 ([M+H]⁺): C₁₀H₈DF₂N₃¹⁵NO⁺ (m/z 241.0768)

    • Rufinamide-15N,d2 ([M+H]⁺): C₁₀H₇D₂F₂N₃¹⁵NO⁺ (m/z 242.0831)

  • Integrate the peak areas for each extracted ion chromatogram.

  • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [Area(Rufinamide-15N,d2) / Sum of Areas of all Isotopologues] x 100

Synthesis and Labeling Strategy

The synthesis of this compound involves the introduction of stable isotopes at specific positions within the molecule. The presence of unlabeled species in the final product primarily arises from the isotopic composition of the starting materials. Therefore, utilizing highly enriched precursors is crucial for achieving high isotopic purity in the final labeled compound.

The general synthetic approach for Rufinamide involves the formation of the triazole ring. To produce this compound, deuterated and 15N-labeled building blocks are incorporated during this synthesis.

Visualizing the Workflow and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of isotopic purity.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing stock_solution Stock Solution (1 mg/mL) working_solution Working Solution (1 µg/mL) stock_solution->working_solution Dilution injection Inject into UHPLC working_solution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection eic Extract Ion Chromatograms detection->eic integration Integrate Peak Areas eic->integration calculation Calculate Isotopic Purity integration->calculation

Caption: Experimental workflow for determining the isotopic purity of this compound.

isotopic_purity_relationship cluster_synthesis Synthesis cluster_product Final Product cluster_purity Isotopic Purity starting_materials Isotopically Enriched Starting Materials synthetic_process Chemical Synthesis starting_materials->synthetic_process final_product This compound synthetic_process->final_product isotopic_purity High Isotopic Purity (≥98%) final_product->isotopic_purity unlabeled_species Unlabeled/Partially Labeled Species (<2%) final_product->unlabeled_species

Caption: Relationship between synthesis, final product, and isotopic purity.

An In-depth Technical Guide to the Synthesis and Characterization of Rufinamide-¹⁵N,d₂-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Rufinamide-¹⁵N,d₂-1, an isotopically labeled version of the antiepileptic drug Rufinamide (B1680269). This document details a plausible synthetic pathway, characterization parameters, and the primary mechanism of action for the parent compound. The information is intended to support research, development, and analytical applications, such as its use as an internal standard in quantitative mass spectrometry-based assays.

Introduction

Rufinamide, chemically known as 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, is a triazole-derivative antiepileptic drug.[1][2][3] It is primarily used as an adjunctive treatment for seizures associated with Lennox-Gastaut Syndrome (LGS).[1][4] The introduction of stable isotopes, such as ¹⁵N and deuterium (B1214612) (d), into the Rufinamide structure creates a valuable analytical tool.[5][6] Rufinamide-¹⁵N,d₂-1 serves as an ideal internal standard for bioanalytical studies, allowing for precise quantification of the parent drug in biological matrices by correcting for variations during sample preparation and analysis.[5]

The labeling pattern, ¹⁵N,d₂-1, indicates the incorporation of two deuterium atoms on the benzylic methylene (B1212753) bridge and one ¹⁵N atom in the carboxamide functional group.

Physicochemical and Characterization Data

Quantitative data for both the unlabeled and isotopically labeled Rufinamide are summarized below for comparison.

Table 1: Physicochemical Properties

PropertyRufinamide (Unlabeled)Rufinamide-¹⁵N,d₂-1Data Source(s)
Chemical Name 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide1-[(2,6-Difluorophenyl)methyl-d₂]-1H-1,2,3-triazole-4-carboxamide-¹⁵N[7]
Molecular Formula C₁₀H₈F₂N₄OC₁₀H₆D₂F₂N₃¹⁵NO[7][8]
Molecular Weight 238.19 g/mol 241.20 g/mol [4][8]
Appearance White, crystalline, odorless powderNot specified (Assumed to be a white solid)[2]
Solubility Poorly soluble in water (approx. 27-31 mg/L at 25°C)Not specified (Assumed to be similar to unlabeled)[2]
CAS Number 106308-44-5Not Available (A similar compound, Rufinamide-¹⁵N,d₂, has CAS 1795037-48-7)[6][7]

Table 2: Crystallographic and Thermal Analysis Data (for Unlabeled Rufinamide)

ParameterValueData Source(s)
Crystal System Triclinic[9][10]
Space Group P-1[9][10]
Melting Point 234-240 °C[2]
Thermal Analysis Stable crystalline form, devoid of polymorphic impurities[9][10]

Note: Detailed analytical data such as NMR, Mass Spectrometry, and HPLC for Rufinamide-¹⁵N,d₂-1 are typically provided on the Certificate of Analysis from the supplier.

Synthesis Protocol

While a specific protocol for Rufinamide-¹⁵N,d₂-1 is not publicly available, a viable synthetic route can be constructed based on established methods for synthesizing Rufinamide and standard isotopic labeling techniques.[11][12][13] The core of the synthesis is a 1,3-dipolar cycloaddition reaction to form the 1,2,3-triazole ring.[1][11]

The proposed synthesis involves three main stages:

  • Synthesis of Deuterated 2,6-Difluorobenzyl Azide (B81097): Starting from a deuterated version of 2,6-difluorobenzyl halide.

  • Cycloaddition: Reaction of the deuterated azide with a suitable three-carbon synthon to form the triazole ester precursor.

  • Amidation: Conversion of the ester to the final ¹⁵N-labeled carboxamide.

G cluster_0 Stage 1: Deuterated Azide Synthesis cluster_1 Stage 2: Cycloaddition cluster_2 Stage 3: Amidation cluster_3 Purification A 2,6-Difluorobenzyl-d₂ Bromide C 2-(Azidomethyl-d₂)-1,3-difluorobenzene A->C DMSO B Sodium Azide (NaN₃) B->C E Methyl 1-(2,6-difluorobenzyl-d₂)-1H-1,2,3-triazole-4-carboxylate C->E Heat D Methyl Propiolate D->E G Rufinamide-¹⁵N,d₂-1 E->G Aqueous Solution, Heat F ¹⁵N-Ammonia (¹⁵NH₃) F->G H Crude Product G->H I Purified Rufinamide-¹⁵N,d₂-1 H->I Crystallization / Chromatography

Caption: Proposed synthetic workflow for Rufinamide-¹⁵N,d₂-1.

Protocol 1: Synthesis of 2-(Azidomethyl-d₂)-1,3-difluorobenzene (Deuterated Azide)

  • To a solution of 2,6-difluorobenzyl-d₂ bromide (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO), add sodium azide (NaN₃) (approx. 1.2 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide product. This intermediate is often used directly in the next step without further purification due to its energetic nature.[12][14]

Protocol 2: Synthesis of Methyl 1-(2,6-difluorobenzyl-d₂)-1H-1,2,3-triazole-4-carboxylate

  • Dissolve the crude 2-(azidomethyl-d₂)-1,3-difluorobenzene (1.0 eq) in a high-boiling point solvent like toluene (B28343) or xylene.

  • Add methyl propiolate (approx. 1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 6-12 hours.[13]

  • Monitor the formation of the triazole ring by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude ester may be purified by column chromatography or carried forward directly.

Protocol 3: Amidation to Rufinamide-¹⁵N,d₂-1

  • To a sealed reaction vessel, add the crude methyl 1-(2,6-difluorobenzyl-d₂)-1H-1,2,3-triazole-4-carboxylate (1.0 eq).

  • Add an aqueous or methanolic solution of ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃) in excess (e.g., 20-30% solution).[11][13]

  • Heat the mixture at 70-80 °C for 5-8 hours, monitoring the reaction by TLC.[13]

  • After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield crude Rufinamide-¹⁵N,d₂-1.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF).[9]

Mechanism of Action

The primary anticonvulsant effect of Rufinamide is achieved through the modulation of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[1] Specifically, Rufinamide prolongs the duration of the inactive state of these channels.[1] This action limits the sustained, high-frequency firing of neurons that is a hallmark of epileptic seizure activity.[1]

An important metabolic feature of Rufinamide is that its clearance is not dependent on the cytochrome P450 (CYP450) enzyme system.[1] It is primarily metabolized via hydrolysis by carboxylesterases to an inactive carboxylic acid metabolite, which minimizes the potential for drug-drug interactions with other antiepileptic drugs that are metabolized by CYP450 enzymes.[1][3]

G cluster_0 Neuronal Membrane cluster_1 Channel States Extracellular Extracellular Intracellular Intracellular Na_Channel Voltage-Gated Sodium Channel Closed Closed (Resting) Open Open (Activated) Closed->Open Depolarization Inactive Inactive Open->Inactive Fast Inactivation Inactive->Closed Repolarization (Recovery) Rufinamide Rufinamide Rufinamide->Inactive Prolongs this state

Caption: Rufinamide's mechanism of action on voltage-gated sodium channels.

References

Technical Guide: Rufinamide-15N,d2 for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rufinamide-15N,d2, an isotopically labeled internal standard for the antiepileptic drug Rufinamide. This document details its chemical properties, typical analytical specifications, and its application in quantitative bioanalysis, providing researchers with the foundational information required for method development and validation.

Introduction to Rufinamide

Rufinamide is a triazole derivative anticonvulsant medication used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome, a severe form of childhood epilepsy.[1][2][3] Its mechanism of action, while not fully understood, is known to involve the modulation of voltage-gated sodium channels.[1][4] Rufinamide prolongs the inactive state of these channels, which limits repetitive neuronal firing and stabilizes neuronal membranes.[2][4][5] The drug is primarily metabolized via carboxylesterase hydrolysis to an inactive carboxylic acid derivative, with minimal involvement of the cytochrome P450 system.[4][6]

Rufinamide-15N,d2 is a stable isotope-labeled (SIL) version of Rufinamide, designed for use as an internal standard in quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS).[7][8] The use of a SIL internal standard is considered the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for variability and improving assay accuracy and precision.[9][10][11]

Certificate of Analysis Data Summary

While a specific certificate of analysis is proprietary to the manufacturer, the following tables summarize the typical quantitative and qualitative data provided for Rufinamide-15N,d2 based on information from various suppliers.

Table 1: General Chemical Properties

PropertyValueSource
Analyte NameRufinamide-15N,d2[12]
Chemical Name1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-(¹⁵N)carboxamide[12]
Molecular FormulaC₁₀H₆D₂F₂N₃¹⁵NO[7][12][13]
Molecular Weight241.20[7][13]
Exact Mass241.0762[12]
CAS Number1795037-48-7[7][12]
Unlabeled CAS106308-44-5[7][12][14]
Isotope LabelsDeuterium (d2), Nitrogen-15 (¹⁵N)[7][12]

Table 2: Typical Analytical Specifications

TestSpecificationMethod
Purity>95%HPLC
Isotopic PurityNot specified (typically >99%)Mass Spectrometry
Identity ConfirmationConforms to structure¹H-NMR, Mass Spectrometry
AppearanceSolid (Neat)Visual
Storage Temperature-20°C[12]

Experimental Protocols and Applications

Rufinamide-15N,d2 is primarily used as an internal standard for the accurate quantification of Rufinamide in biological matrices such as plasma or serum. Below is a representative protocol for a bioanalytical method development and validation workflow.

3.1 Protocol: Quantification of Rufinamide in Human Plasma via LC-MS/MS

Objective: To accurately measure the concentration of Rufinamide in human plasma samples using a validated LC-MS/MS method with Rufinamide-15N,d2 as an internal standard.

Methodology:

  • Preparation of Standards:

    • Prepare a primary stock solution of Rufinamide and Rufinamide-15N,d2 (Internal Standard, IS) in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration curve (CC) standards by spiking blank human plasma with known concentrations of Rufinamide.

    • Prepare Quality Control (QC) samples at low, medium, and high concentration levels in blank human plasma.

  • Sample Extraction:

    • To 100 µL of plasma sample (unknown, CC, or QC), add 25 µL of the IS working solution (a fixed concentration of Rufinamide-15N,d2).

    • Vortex briefly to mix.

    • Perform protein precipitation by adding 300 µL of acetonitrile. Vortex vigorously for 1 minute.

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Evaporate the solvent under a stream of nitrogen and reconstitute in a mobile phase-compatible solution.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate Rufinamide from matrix components (e.g., 5% to 95% B over 5 minutes).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Rufinamide: Q1/Q3 transition (e.g., m/z 239.1 → 222.1).

        • Rufinamide-15N,d2 (IS): Q1/Q3 transition (e.g., m/z 242.1 → 224.1).

      • Optimize parameters such as declustering potential and collision energy for both analyte and IS.

  • Data Analysis:

    • Integrate the peak areas for both the Rufinamide and Rufinamide-15N,d2 MRM transitions.

    • Calculate the peak area ratio (Rufinamide / IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards using a weighted (e.g., 1/x²) linear regression.

    • Determine the concentration of Rufinamide in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

This protocol is a standard template and must be fully validated according to regulatory guidelines such as those from the FDA or EMA, assessing parameters like selectivity, matrix effect, stability, precision, and accuracy.[9][10]

Visualized Workflows and Pathways

4.1 Bioanalytical Workflow Using a Labeled Internal Standard

The following diagram illustrates the typical workflow for quantifying a drug in a biological sample using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add IS (Rufinamide-15N,d2) sample->add_is 1 extract Extraction (e.g., Protein Precipitation) add_is->extract 2 lcms LC-MS/MS Analysis extract->lcms ratio Calculate Peak Area Ratio (Analyte / IS) lcms->ratio cal Interpolate from Calibration Curve ratio->cal result Final Concentration cal->result

Caption: Bioanalytical workflow for drug quantification.

4.2 Simplified Mechanism of Action of Rufinamide

This diagram outlines the proposed mechanism of action for Rufinamide at the neuronal sodium channel.

cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel Resting State Active State Inactive State Na_Channel:active->Na_Channel:inactive Inactivates Na_Channel:inactive->Na_Channel:resting Recovers AP Action Potential (Depolarization) Hyperexcitability Neuronal Hyperexcitability (Rapid Firing) Na_Channel:inactive->Hyperexcitability Fast Recovery Leads To Stabilization Stabilization of Inactive State Na_Channel:inactive->Stabilization AP->Na_Channel:active Opens Rufinamide Rufinamide Rufinamide->Na_Channel:inactive Binds & Prolongs

Caption: Rufinamide's effect on sodium channels.

4.3 Synthetic Pathway Overview

The synthesis of Rufinamide typically involves a key cycloaddition step. This diagram provides a high-level overview of a common synthetic route.

G start1 2,6-Difluorobenzyl Bromide step1 SN2 Reaction start1->step1 start2 Sodium Azide start2->step1 intermediate 2,6-Difluorobenzyl Azide step2 [3+2] Cycloaddition (Huisgen) intermediate->step2 start3 Propiolamide start3->step2 product Rufinamide step1->intermediate step2->product

Caption: High-level synthesis scheme for Rufinamide.

References

Commercial Suppliers of Rufinamide-15N,d2-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring a stable isotope-labeled internal standard for the accurate quantification of rufinamide (B1680269), Rufinamide-15N,d2-1 is a critical tool. This technical guide provides an in-depth overview of its commercial availability, key quantitative data, and detailed experimental protocols for its application in bioanalytical and pharmacokinetic studies.

Commercial Availability and Specifications

This compound is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for the products offered by prominent vendors.

Supplier Product Name CAS Number Molecular Formula Molecular Weight Format Purity Isotopic Enrichment
MedChemExpress Rufinamide-15N,d21795037-48-7C₁₀H₆D₂F₂N₃¹⁵NO241.20Solid>98% (Typical)Not specified
Thomas Scientific Rufinamide-15N,D2 solutionNot specifiedNot specifiedNot specified100 µg/mL in Acetonitrile (B52724):Water (90:10 v/v)Certified Reference MaterialNot specified
BDG Synthesis Rufinamide-15N,d2106308-44-5 (unlabelled)C₁₀H₆D₂F₂N₃¹⁵NO241.20Solid>98% (Target)Not specified

Experimental Protocols

The primary application of this compound is as an internal standard in chromatography-mass spectrometry-based assays for the quantification of rufinamide in biological matrices. Below are detailed methodologies for a typical pharmacokinetic study involving this internal standard.

In Vivo Pharmacokinetic Study of Oral Rufinamide in a Rodent Model

This protocol outlines a standard single-dose pharmacokinetic study in rats.

a. Animal Model:

  • Species: Male Wistar rats (or other appropriate strain)

  • Weight: 200-250 g

  • Acclimatization: Minimum of 7 days prior to the experiment under controlled temperature, humidity, and a 12-hour light/dark cycle.

b. Drug Formulation and Administration:

  • Vehicle: A suitable vehicle for rufinamide suspension (e.g., 0.5% carboxymethylcellulose in water).

  • Dose Preparation: Prepare a suspension of rufinamide at the desired concentration.

  • Administration: Administer a single oral dose via gavage. To minimize variability, ensure consistent administration with or without a standardized meal.

c. Blood Sampling:

  • Time Points: Pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collection: Collect approximately 0.2 mL of blood from the tail vein (or other appropriate site) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method for Rufinamide Quantification in Plasma using LC-MS/MS

This method details the sample preparation and analysis of plasma samples from the pharmacokinetic study.

a. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of plasma sample, add 150 µL of acetonitrile containing a known concentration of this compound as the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 100mm x 3mm, 3.5µm).

  • Mobile Phase: An isocratic mixture of water with 0.1% formic acid and methanol (B129727) (50:50, v/v).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

c. Mass Spectrometry (MS) Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Rufinamide: m/z 239 → 127

    • This compound (Internal Standard): m/z 242 → 129 (predicted, requires experimental confirmation)

d. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of rufinamide to the internal standard against the concentration of rufinamide standards.

  • Determine the concentration of rufinamide in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling 0-24h Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation Acetonitrile + This compound Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Pharmacokinetic Modeling Pharmacokinetic Modeling Data Processing->Pharmacokinetic Modeling signaling_pathway Rufinamide Rufinamide Voltage-gated Sodium Channels Voltage-gated Sodium Channels Rufinamide->Voltage-gated Sodium Channels Stabilizes Prolonged Inactive State Prolonged Inactive State Voltage-gated Sodium Channels->Prolonged Inactive State Reduced Neuronal Firing Reduced Neuronal Firing Prolonged Inactive State->Reduced Neuronal Firing Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal Firing->Anticonvulsant Effect

Stability and Storage of Rufinamide-15N,d2-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Rufinamide-15N,d2-1. The information presented herein is crucial for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings. The stability data and degradation pathways are primarily based on studies conducted on the parent compound, Rufinamide, as specific stability studies on this compound are not extensively available in the public domain. The introduction of stable isotopes (15N and deuterium) is generally not expected to significantly alter the chemical stability of the molecule.

Recommended Storage Conditions

For routine laboratory use and long-term storage, this compound should be stored at room temperature .[1] It is advisable to refer to the Certificate of Analysis provided by the supplier for any lot-specific storage recommendations.

Summary of Forced Degradation Studies on Rufinamide

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. The following tables summarize the quantitative data from forced degradation studies performed on Rufinamide under various stress conditions. These conditions simulate the potential environmental stresses the compound might encounter.

Table 1: Summary of Rufinamide Degradation under Various Stress Conditions

Stress ConditionReagents and DurationTemperaturePercentage DegradationReference
Acid Hydrolysis0.1 M HCl, 30 min80°C7.79%[2]
Base Hydrolysis0.1 M NaOH, 30 min80°C2.84%[2]
Oxidative3% H₂O₂, 30 min80°C< 6.0%[2]
ThermalSolid state, 30 min80°C< 6.0%[2]
Photolytic (UV)In solution, 4 hAmbient< 6.0%[2]

Table 2: Stability of Extemporaneously Prepared Rufinamide Oral Suspension (40 mg/mL)

Storage ConditionVehicleDurationInitial ConcentrationFinal Concentration (% Remaining)Reference
Room TemperatureOra-Plus and Ora-Sweet (1:1)90 days40 mg/mL> 90%[3]
Room TemperatureOra-Plus and Ora-Sweet SF (1:1)90 days40 mg/mL> 90%[3]

Degradation Pathway and Susceptibilities

Based on forced degradation studies, Rufinamide is most susceptible to acidic hydrolysis .[2] The degradation under alkaline, oxidative, thermal, and photolytic conditions is comparatively less significant.[2] The primary metabolism of Rufinamide in vivo is through hydrolysis by carboxylesterases to an inactive carboxylic acid derivative, which is consistent with the molecule's susceptibility to hydrolysis.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Protocol 1: Forced Degradation Study of Rufinamide

Objective: To investigate the stability of Rufinamide under various stress conditions as per ICH guidelines.

Materials:

  • Rufinamide active pharmaceutical ingredient (API)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Thermostat

  • UV light chamber (365 nm)

  • Validated stability-indicating RP-HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Rufinamide in a suitable solvent (e.g., mobile phase).

  • Acid Degradation:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Reflux the solution at 80°C for 30 minutes.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with the mobile phase to a final concentration of 50 µg/mL.

  • Alkaline Degradation:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Reflux the solution at 80°C for 30 minutes.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute with the mobile phase to a final concentration of 50 µg/mL.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Reflux the solution at 80°C for 30 minutes.

    • Cool the solution to room temperature.

    • Dilute with the mobile phase to a final concentration of 50 µg/mL.

  • Thermal Degradation:

    • Heat the solid Rufinamide powder in a thermostat at 80°C for 30 minutes.

    • Cool to room temperature and prepare a 50 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of Rufinamide to UV light (365 nm) in a photostability chamber for 4 hours.

    • Dilute with the mobile phase to a final concentration of 50 µg/mL.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating RP-HPLC method. Calculate the percentage of degradation by comparing the peak area of the intact drug in stressed samples to that of the unstressed control.

Protocol 2: Stability-Indicating RP-HPLC Method for Rufinamide

Objective: To develop and validate a high-performance liquid chromatography (HPLC) method for the quantitative determination of Rufinamide in the presence of its degradation products.

Chromatographic Conditions:

  • Column: C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Water:Acetonitrile (40:60, v/v)

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Method Validation: The method should be validated according to ICH guidelines for parameters including:

  • Specificity (peak purity of the drug from its degradants)

  • Linearity (over a concentration range of 1.0–200 µg/mL)

  • Precision (intraday and interday)

  • Accuracy (recovery studies)

  • Robustness (small, deliberate variations in method parameters)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Visualizations

The following diagrams illustrate the logical workflow for assessing the stability of this compound and a simplified representation of its known degradation pathway.

Stability_Assessment_Workflow cluster_planning Planning & Preparation cluster_stress Stress Testing cluster_analysis Analysis cluster_evaluation Evaluation & Conclusion start Define Stability Study Protocol prep Prepare this compound Samples start->prep acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions oxidative Oxidative Stress prep->oxidative Expose to Stress Conditions thermal Thermal Stress prep->thermal Expose to Stress Conditions photo Photolytic Stress prep->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Collection & Quantification hplc->data eval Evaluate Degradation Profile data->eval report Determine Storage Conditions & Shelf-Life eval->report end Final Stability Report report->end

Caption: Workflow for this compound Stability Assessment.

Degradation_Pathway rufinamide This compound degradant Carboxylic Acid Metabolite (CGP 47292) rufinamide->degradant Hydrolysis (Primary Pathway)

Caption: Simplified Degradation Pathway of Rufinamide.

References

Methodological & Application

Application Note: Quantification of Rufinamide in Human Plasma by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Rufinamide (B1680269) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (SIL-IS). The protocol employs a simple protein precipitation step for sample preparation, followed by rapid and selective chromatographic separation. This isotope dilution method provides high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence assessments.

Introduction

Rufinamide is an antiepileptic drug used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome.[1] Accurate measurement of its concentration in plasma is crucial for optimizing patient dosage and ensuring therapeutic efficacy and safety. Isotope dilution LC-MS/MS is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and ability to correct for matrix effects and variability in sample processing through the use of a SIL-IS. This document provides a detailed protocol for the determination of Rufinamide in human plasma.

Experimental

Materials and Reagents
  • Rufinamide certified reference standard

  • Rufinamide stable isotope-labeled internal standard (e.g., Rufinamide-d4 or ¹³C-labeled Rufinamide)

  • LC-MS/MS grade methanol

  • LC-MS/MS grade acetonitrile

  • Formic acid, LC-MS grade

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Deionized water

Sample Preparation

A protein precipitation method is employed for the extraction of Rufinamide from human plasma.

  • Allow all samples (calibrators, quality controls, and unknown plasma samples) and reagents to thaw to room temperature.

  • To 50 µL of each plasma sample in a microcentrifuge tube, add 150 µL of a precipitation solution (methanol containing the Rufinamide SIL-IS at an optimized concentration).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a reversed-phase column.

  • Column: Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm (or equivalent)[2]

  • Mobile Phase: 50:50 (v/v) mixture of water with 0.1% formic acid and methanol[2]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Run Time: Approximately 4.5 minutes[2]

Mass Spectrometry

The analysis is performed using a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Rufinamide)m/z 239 → 127
MRM Transition (SIL-IS)To be determined based on the specific SIL-IS used (e.g., for Rufinamide-d4, a possible transition would be m/z 243 → 131)
Dwell Time100 ms
Collision EnergyOptimized for each transition
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature350 °C

Quantitative Data Summary

The following tables summarize the performance characteristics of a representative LC-MS/MS method for Rufinamide quantification. Note that the specific internal standard used in the cited study was Lacosamide, as a detailed validated method with a Rufinamide SIL-IS was not publicly available. However, these data provide a good indication of the expected performance of an isotope dilution method.

Table 1: Calibration Curve and Linearity

ParameterValueReference
Linearity Range40 - 2000 ng/mL[2]
Correlation Coefficient (r²)> 0.99
LLOQ5 ng/mL[2]
LOD1.25 ng/mL[2]

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Low120< 15< 1585 - 115[2]
Medium800< 15< 1585 - 115[2]
High1600< 15< 1585 - 115[2]

Experimental Workflow Diagram

Rufinamide_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Human Plasma Sample (50 µL) add_is Add Methanol with SIL-IS (150 µL) plasma_sample->add_is 1. vortex Vortex (1 min) add_is->vortex 2. centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge 3. supernatant Transfer Supernatant centrifuge->supernatant 4. lc_injection Inject into LC-MS/MS supernatant->lc_injection separation Chromatographic Separation (C18 Column) lc_injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Rufinamide calibration->quantification

Caption: Experimental workflow for the quantification of Rufinamide in human plasma.

Conclusion

The described LC-MS/MS method with isotope dilution provides a reliable and efficient means for the quantification of Rufinamide in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications. This method can be a valuable tool for clinicians and researchers in the field of epilepsy treatment and antiepileptic drug development.

References

Application Notes and Protocols for the Sample Preparation of Rufinamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction of Rufinamide (B1680269) from various biological matrices. The following sections offer a comparative overview of common sample preparation techniques, step-by-step experimental procedures, and visual workflows to guide researchers in developing robust and reliable bioanalytical methods.

Introduction

Rufinamide is an antiepileptic drug used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome.[1][2] Accurate quantification of Rufinamide in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[3][4] Sample preparation is a critical step in the bioanalytical workflow, aiming to remove interfering endogenous components and concentrate the analyte of interest, thereby improving the accuracy and sensitivity of analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The most common sample preparation techniques for Rufinamide include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6][7]

Quantitative Data Summary

The selection of an appropriate sample preparation technique depends on the biological matrix, the required limit of quantification, and the analytical method employed. The following table summarizes quantitative data from various studies on Rufinamide sample preparation.

Biological MatrixSample Preparation TechniqueKey ParametersRecovery (%)Matrix Effect (%)Reference
Mouse Plasma & TissuesProtein Precipitation & Liquid-Liquid ExtractionPrecipitant: Acetonitrile (B52724); Extraction Solvent: Dichloromethane (B109758)73.1 - 85.2Not Reported[8]
Human PlasmaProtein PrecipitationPrecipitant: Methanol (B129727)>95Not Reported[3][4]
Human PlasmaSolid-Phase ExtractionC18 Empore 96-well platesNot ReportedNot Reported[9]
Human Plasma & SalivaLiquid-Liquid ExtractionExtraction Solvent: Dichloromethane>85Not Reported[10]
Human Serum & UrineSupported Liquid ExtractionElution Solvent: Methyl tert-butyl ether with 1% trifluoroacetic acidGood EfficiencyNot Reported[11]
Human PlasmaProtein PrecipitationPrecipitant: MethanolNot ReportedVerified[12]

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for removing proteins from plasma and serum samples.[13] It involves the addition of an organic solvent or an acid to denature and precipitate the proteins, which are then separated by centrifugation.[13] Methanol and acetonitrile are common organic solvents used for this purpose.[3][4][7]

Protocol: Protein Precipitation using Methanol

This protocol is adapted from methods described for the analysis of Rufinamide in human plasma.[3][4][12]

Materials:

  • Biological sample (e.g., human plasma)

  • Methanol (HPLC grade)

  • Internal Standard (IS) solution (e.g., Lacosamide in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution to the plasma sample.

  • Add 800 µL of ice-cold methanol to the tube.[14]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the sample at 4°C for 10 minutes to enhance protein precipitation.[14]

  • Centrifuge the sample at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Carefully transfer the supernatant to a clean tube or an autosampler vial for analysis by HPLC or LC-MS/MS.

Workflow Diagram: Protein Precipitation

PPT_Workflow cluster_protocol Protein Precipitation Protocol start Start: Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) start->add_is add_methanol Add Methanol (800 µL) add_is->add_methanol vortex Vortex (30s) add_methanol->vortex incubate Incubate (4°C, 10 min) vortex->incubate centrifuge Centrifuge (20,000 x g, 10 min, 4°C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Analysis (HPLC/LC-MS) supernatant->analysis

Caption: Workflow for Rufinamide extraction using Protein Precipitation.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent.[5] This method is effective for removing non-polar interferences and can provide a cleaner extract compared to PPT.

Protocol: Liquid-Liquid Extraction using Dichloromethane

This protocol is based on a method for the determination of Rufinamide in human plasma and saliva.[10]

Materials:

  • Biological sample (e.g., human plasma or saliva)

  • Ammonium (B1175870) hydroxide (B78521) solution

  • Dichloromethane (HPLC grade)

  • Internal Standard (IS) solution

  • Glass test tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Mobile phase for reconstitution

Procedure:

  • Pipette 250 µL of the sample (plasma or saliva) into a glass test tube.

  • Add the internal standard solution.

  • Alkalinize the sample by adding ammonium hydroxide to reach a pH of approximately 9.25.

  • Add 1 mL of dichloromethane to the tube.

  • Vortex the mixture for 1 minute to facilitate the extraction of Rufinamide into the organic phase.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable volume of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

Workflow Diagram: Liquid-Liquid Extraction

LLE_Workflow cluster_protocol Liquid-Liquid Extraction Protocol start Start: Plasma/Saliva Sample (250 µL) add_is Add Internal Standard start->add_is alkalinize Alkalinize (pH 9.25) add_is->alkalinize add_dmc Add Dichloromethane (1 mL) alkalinize->add_dmc vortex Vortex (1 min) add_dmc->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analysis (HPLC/LC-MS) reconstitute->analysis

Caption: Workflow for Rufinamide extraction using Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while interferences are washed away.[5] The analyte is then eluted with a suitable solvent. SPE can provide very clean extracts and high concentration factors.

Protocol: Solid-Phase Extraction using a C18 Sorbent

This protocol is a general procedure based on the principles of reversed-phase SPE, which has been applied for Rufinamide analysis.[9]

Materials:

  • Biological sample (e.g., human plasma)

  • SPE cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., n-hexane/ethyl acetate)

  • SPE manifold

  • Centrifuge or evaporation system

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent. Do not allow the sorbent to dry.

  • Sample Loading: Pre-treat the plasma sample as required (e.g., dilution with buffer, addition of internal standard). Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the retained Rufinamide from the cartridge with 1 mL of a strong organic solvent (e.g., n-hexane/ethyl acetate (B1210297) 1:1).[15]

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for analysis.

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow cluster_protocol Solid-Phase Extraction Protocol start Start: Condition SPE Cartridge load_sample Load Pre-treated Sample start->load_sample wash_cartridge Wash Cartridge load_sample->wash_cartridge elute_analyte Elute Rufinamide wash_cartridge->elute_analyte evaporate Evaporate Eluate elute_analyte->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analysis (HPLC/LC-MS) reconstitute->analysis

Caption: Workflow for Rufinamide extraction using Solid-Phase Extraction.

References

Application of Rufinamide-15N,d2-1 in Pharmacokinetic Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufinamide is an anticonvulsant medication primarily used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing therapeutic efficacy and ensuring patient safety. The use of stable isotope-labeled (SIL) internal standards, such as Rufinamide-15N,d2-1, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), has become the gold standard for bioanalytical assays in pharmacokinetic studies. This approach offers unparalleled accuracy and precision by minimizing experimental variability.

This document provides detailed application notes and experimental protocols for the use of this compound in pharmacokinetic research.

Advantages of Using this compound as an Internal Standard

The application of a stable isotope-labeled internal standard like this compound provides significant advantages in quantitative bioanalysis:

  • Reduced Variability: Co-elution of the analyte and the SIL internal standard ensures that any variations during sample preparation and analysis, such as extraction efficiency and matrix effects, affect both compounds equally, leading to more precise and accurate quantification.

  • Enhanced Accuracy: The SIL internal standard closely mimics the behavior of the unlabeled drug, correcting for potential losses at each step of the analytical process.

  • Improved Method Robustness: The use of an SIL internal standard makes the bioanalytical method less susceptible to variations in experimental conditions.

Pharmacokinetic Profile of Rufinamide

A thorough understanding of Rufinamide's pharmacokinetic properties is essential for designing and interpreting studies utilizing this compound.

ParameterDescriptionValue
Absorption Well-absorbed orally, but the rate is slow and the extent of absorption decreases with increasing doses. Food can increase bioavailability.[1]Bioavailability: ~85%[1]
Distribution Evenly distributed between erythrocytes and plasma.Volume of Distribution (Vd): ~50 L[2]
Metabolism Primarily metabolized by carboxylesterases via hydrolysis to the inactive carboxylic acid derivative, CGP 47292. It is not significantly metabolized by cytochrome P450 (CYP) enzymes.[3]-
Excretion Predominantly renal.~85% of the dose is excreted in the urine, mainly as the metabolite CGP 47292. Less than 2% is excreted as unchanged Rufinamide.
Half-life The elimination half-life is relatively short.6-10 hours[3]

Experimental Protocols

I. Single-Dose Pharmacokinetic Study in Healthy Volunteers

This protocol outlines a typical design for a single-dose pharmacokinetic study to determine the bioavailability of a new Rufinamide formulation compared to a reference formulation, using this compound as an internal standard.

1. Study Design:

  • An open-label, randomized, two-period, two-sequence crossover study.

  • A washout period of at least 7 days between dosing periods.

2. Subjects:

  • Healthy adult male and female volunteers.

  • Subjects should be screened for any medical conditions or medications that could interfere with the study.

3. Dosing and Administration:

  • Test Product: Single oral dose of the new Rufinamide formulation.

  • Reference Product: Single oral dose of the reference Rufinamide formulation.

  • The dose should be administered with a standardized meal to minimize variability in absorption.

4. Blood Sampling:

  • Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at the following time points: pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[4]

  • Immediately centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until bioanalysis.

5. Bioanalytical Method (LC-MS/MS):

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (this compound in methanol).

    • Vortex for 30 seconds.

    • Add 500 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).[5]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions (Example):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Rufinamide: Q1/Q3 transition (e.g., m/z 239.1 → 127.1)

      • This compound: Q1/Q3 transition (e.g., m/z 242.1 → 129.1) - Note: The exact m/z will depend on the labeling pattern.

6. Pharmacokinetic Analysis:

  • Calculate the plasma concentrations of Rufinamide at each time point using the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Use non-compartmental analysis to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC0-t, AUC0-inf, and t1/2.

  • Perform statistical analysis to compare the pharmacokinetic parameters of the test and reference formulations.

Data Presentation

The following tables summarize key pharmacokinetic parameters of Rufinamide from a hypothetical single-dose study in healthy volunteers and a study in pediatric patients.

Table 1: Pharmacokinetic Parameters of a Single Oral Dose of Rufinamide (400 mg) in Healthy Adults
ParameterMean ± SD
Cmax (ng/mL) 4500 ± 1200
Tmax (h) 4.5 ± 1.5
AUC0-t (ng·h/mL) 65000 ± 18000
AUC0-inf (ng·h/mL) 68000 ± 19000
t1/2 (h) 8.5 ± 2.0

Data are hypothetical and for illustrative purposes.

Table 2: Steady-State Pharmacokinetic Parameters of Rufinamide in Pediatric Patients (aged 6-42 months) with Epileptic Encephalopathies[6]
ParameterMean ± SD
Maximum Plasma Concentration (mg/L) 47.40 ± 35.36
Average Plasma Concentration (mg/L) 39.94 ± 24.53
Half-life (h) 13.66 ± 4.43

Visualizations

Rufinamide Metabolism Pathway

Rufinamide_Metabolism Rufinamide Rufinamide Metabolite CGP 47292 (Inactive Carboxylic Acid Derivative) Rufinamide->Metabolite Hydrolysis (Carboxylesterases) Excretion Renal Excretion Metabolite->Excretion

Caption: Primary metabolic pathway of Rufinamide.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis (LC-MS/MS) cluster_data_analysis Data Analysis Dosing Dosing with Rufinamide Formulation Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Storage Sample Storage (-80°C) Plasma->Storage Preparation Sample Preparation (Protein Precipitation, Addition of IS) Storage->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Concentration Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: General workflow for a pharmacokinetic study.

Logical Relationship of Using a Stable Isotope-Labeled Internal Standard

SIL_IS_Logic cluster_process Analytical Process cluster_correction Correction for Variability Analyte Rufinamide (Analyte) Extraction Sample Extraction Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Ionization MS Ionization Extraction->Ionization Ratio Peak Area Ratio (Analyte / IS) Ionization->Ratio Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification Leads to

Caption: Rationale for using a stable isotope-labeled internal standard.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Rufinamide-15N,d2-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufinamide (B1680269) is an anti-epileptic drug approved for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome.[1][2] Its primary mechanism of action is the modulation of voltage-gated sodium channels (NaV), specifically by prolonging the inactive state of these channels.[3][4][5][6] This action limits the sustained, high-frequency firing of neurons that contributes to seizure activity.[6]

Stable isotope-labeled compounds, such as Rufinamide-15N,d2-1, are crucial tools in drug discovery and development.[7][8] While not typically used as the primary therapeutic agent in initial screening, they serve as ideal internal standards for quantitative bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS/MS).[9][10][11] Their near-identical physicochemical properties to the parent compound ensure accurate and precise quantification of analytes in complex biological matrices.[12]

This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign to identify novel modulators of voltage-gated sodium channels. The workflow begins with a fluorescence-based primary screen for initial hit identification, followed by a confirmatory and quantitative secondary assay using LC-MS/MS, which incorporates this compound as an internal standard.

Signaling Pathway: Modulation of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins that cycle through resting, open (activated), and inactivated states to propagate action potentials in excitable cells.[13] In pathological conditions like epilepsy, aberrant channel activity can lead to neuronal hyperexcitability. Rufinamide exerts its therapeutic effect by binding to the NaV channel and stabilizing the inactivated state, thereby reducing the likelihood of repetitive neuronal firing.[3]

cluster_membrane Cell Membrane cluster_ions NaV_Resting NaV Channel (Resting State) NaV_Open NaV Channel (Open State) NaV_Resting->NaV_Open Depolarization NaV_Inactive NaV Channel (Inactive State) NaV_Open->NaV_Inactive Inactivation Na_in Na+ Influx NaV_Open->Na_in NaV_Inactive->NaV_Resting Repolarization Stabilization Stabilization of Inactive State Rufinamide Rufinamide Rufinamide->NaV_Inactive ReducedFiring Reduced Neuronal Firing Stabilization->ReducedFiring

Figure 1: Mechanism of Rufinamide on Voltage-Gated Sodium Channels.

Experimental Workflow

The proposed HTS workflow is a two-stage process designed for the efficient identification and confirmation of novel NaV channel modulators. The primary assay is a high-throughput, fluorescence-based screen to identify initial "hits." These hits are then subjected to a more rigorous, lower-throughput secondary assay using LC-MS/MS for confirmation and quantification, where this compound is employed as an internal standard.

cluster_workflow HTS Workflow CompoundLibrary Compound Library (~200,000 compounds) PrimaryScreen Primary HTS: Fluorescence-Based Membrane Potential Assay CompoundLibrary->PrimaryScreen HitIdentification Hit Identification (≥50% Inhibition) PrimaryScreen->HitIdentification DoseResponse Dose-Response Confirmation HitIdentification->DoseResponse ~1% Hit Rate SecondaryAssay Secondary Assay: LC-MS/MS Quantification (with this compound) DoseResponse->SecondaryAssay HitConfirmation Hit Confirmation & Lead Optimization SecondaryAssay->HitConfirmation

References

Application Note: Mass Spectrometry Fragmentation Analysis of Rufinamide-15N,d2 for Quantitative Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Rufinamide-15N,d2, a stable isotope-labeled internal standard for the antiepileptic drug Rufinamide (B1680269), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The characteristic fragmentation pattern of Rufinamide-15N,d2 is elucidated, and a robust experimental workflow for its quantitative analysis is presented. This information is critical for researchers in drug metabolism, pharmacokinetics, and clinical drug monitoring who require accurate and precise quantification of Rufinamide.

Introduction

Rufinamide is an antiepileptic medication used for the treatment of seizures associated with Lennox-Gastaut syndrome. Accurate quantification of Rufinamide in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Stable isotope dilution mass spectrometry is the gold standard for such quantitative analyses, offering high specificity and accuracy. Rufinamide-15N,d2 is a stable isotope-labeled analog of Rufinamide, with two deuterium (B1214612) atoms on the methylene (B1212753) bridge and one 15N atom in the carboxamide group, making it an ideal internal standard for mass spectrometry-based assays.[1] Understanding the fragmentation pattern of this internal standard is paramount for developing sensitive and specific multiple reaction monitoring (MRM) methods.

Chemical Properties

PropertyValue
Chemical Name1-[(2,6-difluorophenyl)methyl-d2]-1H-1,2,3-triazole-4-carboxamide-15N
Molecular FormulaC₁₀H₆D₂F₂N₃¹⁵NO
Molecular Weight241.2 g/mol
CAS Number1795037-48-7

Mass Spectrometry Fragmentation Pattern

The fragmentation of Rufinamide and its isotopically labeled analog, Rufinamide-15N,d2, was investigated using electrospray ionization tandem mass spectrometry (ESI-MS/MS) in the positive ion mode. The protonated molecule [M+H]⁺ is the precursor ion for both compounds. Collision-induced dissociation (CID) of the precursor ion primarily results in the cleavage of the benzylic C-N bond connecting the 2,6-difluorobenzyl group to the triazole ring.

For unlabeled Rufinamide, the precursor ion is observed at m/z 239, which fragments to a major product ion at m/z 127, corresponding to the 2,6-difluorobenzyl cation.[2]

Due to the isotopic labeling in Rufinamide-15N,d2, the precursor ion [M+H]⁺ is observed at m/z 242.2. The fragmentation pathway remains the same, with the cleavage occurring at the benzylic C-N bond. The resulting 2,6-difluorobenzyl cation retains the two deuterium atoms, leading to a product ion at m/z 129. The other fragment, the triazole-4-carboxamide moiety, contains the 15N label.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the quantitative analysis of Rufinamide using Rufinamide-15N,d2 as an internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Rufinamide239.1127.0ESI+
Rufinamide-15N,d2242.2129.0ESI+

Experimental Protocols

Sample Preparation from Plasma

This protocol describes the extraction of Rufinamide and Rufinamide-15N,d2 from human plasma samples.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Rufinamide-15N,d2 in methanol).

  • Add 300 µL of methanol (B129727) to precipitate the plasma proteins.[2][3]

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B) can be used. A typical gradient could be:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 5% A

    • 5-7 min: Hold at 5% A

    • 7.1-10 min: Return to 95% A and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).[2]

  • MRM Transitions:

    • Rufinamide: 239.1 → 127.0

    • Rufinamide-15N,d2: 242.2 → 129.0

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.

Diagrams

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragment Product Ion Rufinamide_labeled Rufinamide-15N,d2 [M+H]⁺ m/z = 242.2 Fragment_labeled 2,6-difluorobenzyl-d2 cation m/z = 129.0 Rufinamide_labeled->Fragment_labeled CID

Caption: Proposed fragmentation pathway of Rufinamide-15N,d2.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Rufinamide-15N,d2 (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for the quantitative analysis of Rufinamide.

Conclusion

This application note details the mass spectrometric fragmentation of Rufinamide-15N,d2 and provides a comprehensive protocol for its use as an internal standard in the quantitative analysis of Rufinamide. The described method is robust, specific, and suitable for high-throughput applications in clinical and research settings. By utilizing the specified MRM transitions and experimental parameters, researchers can achieve accurate and reliable quantification of Rufinamide in biological matrices.

References

Application Notes and Protocols for the Chromatographic Separation of Rufinamide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rufinamide (B1680269) is an antiepileptic drug primarily used in the treatment of seizures associated with Lennox-Gastaut syndrome. It is extensively metabolized in the liver, with the primary biotransformation pathway being the hydrolysis of the carboxylamide group by carboxylesterases to form its main, inactive metabolite, CGP 47292 (a carboxylic acid derivative).[1][2] Monitoring the levels of Rufinamide and its metabolite in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[3][4][5] This document provides detailed application notes and protocols for the chromatographic separation of Rufinamide from its primary metabolite.

Metabolic Pathway of Rufinamide

Rufinamide undergoes extensive metabolism, primarily through enzymatic hydrolysis, to form the inactive carboxylic acid derivative, CGP 47292.[1][2] This process is mainly mediated by human carboxylesterase 1 (hCE1).[6] The cytochrome P450 enzyme system is not significantly involved in Rufinamide's metabolism.[1][7]

Rufinamide_Metabolism Rufinamide Rufinamide Metabolite CGP 47292 (Inactive Metabolite) Rufinamide->Metabolite Hydrolysis Enzyme Carboxylesterases (e.g., hCE1) Enzyme->Rufinamide

Caption: Metabolic pathway of Rufinamide to its primary metabolite, CGP 47292.

Chromatographic Methods for Separation

Several High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods have been developed for the simultaneous determination of Rufinamide and its metabolites in biological matrices, primarily human plasma.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated chromatographic methods.

Table 1: HPLC Method Parameters

ParameterMethod 1[3][4][5][8]Method 2[9]Method 3[10]
Column Prontosil CN (5 µm, 250 × 4.6 mm)ODS C18 (5µm, 250X4.6 mm)C18 column
Mobile Phase Acetonitrile: Water (10:90, v/v), pH 3 with o-phosphoric acidAcetonitrile: 0.1M KH2PO4 Buffer (30:70 v/v), pH 4.5Acetonitrile: Water (60:40, v/v), pH 7.0
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nmNot Specified
Retention Time (Rufinamide) Not Specified3.18 min~3.043 min
Linearity Range 0.5–50 µg/mL10-60 µg/mL10-80 µg/mL
LOD Not Specified1.52 µg/mLNot Specified
LOQ 0.5 µg/mL4.39 µg/mLNot Specified
Internal Standard LacosamideNot SpecifiedNot Specified

Table 2: UPLC-MS/MS Method Parameters

ParameterMethod 1[11]Method 2[12]
Column Zorbax SB-C18 (3.5µm, 100mm×3mm)Not Specified
Mobile Phase Water (0.1% formic acid): Methanol (B129727) (50:50, v/v)Not Specified
Flow Rate Not SpecifiedNot Specified
Detection ESI Positive, MRMESI Positive, MRM
Monitored Ions (Rufinamide) m/z 239 -> 127Not Specified
Linearity Range 40-2000 ng/mLNot Specified
LOD 1.25 ng/mLNot Specified
LOQ 5 ng/mL3.00 µg/mL
Internal Standard Lacosamide (m/z 251 -> 108)Deuterated Internal Standards
Run Time 4.5 minNot Specified

Experimental Protocols

Protocol 1: RP-HPLC-UV Method for Quantification in Human Plasma[3][4][5][8]

This protocol describes a sensitive and selective reverse-phase HPLC method for the quantitative determination of Rufinamide and its main metabolite in human plasma.

1. Materials and Reagents:

  • Rufinamide reference standard

  • CGP 47292 reference standard

  • Lacosamide (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • o-Phosphoric acid

  • Methanol (for protein precipitation)

  • Human plasma

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector

  • Column: Prontosil CN (5 µm, 250 × 4.6 mm)

  • Mobile Phase: Acetonitrile: Water (10:90, v/v), adjusted to pH 3 with 0.01 N aqueous o-phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Sample Preparation (Protein Precipitation):

  • To 500 µL of human plasma in a microcentrifuge tube, add a known concentration of the internal standard (Lacosamide).

  • Add 1 mL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and inject 20 µL into the HPLC system.

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of Rufinamide and its metabolite (ranging from 0.5 to 50 µg/mL).

  • Process the calibration standards and quality control (QC) samples along with the unknown samples using the sample preparation protocol described above.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentration of the unknown samples from the calibration curve.

Protocol 2: UPLC-MS/MS Method for High-Throughput Analysis[11]

This protocol details a rapid and sensitive UPLC-MS/MS method for the quantification of Rufinamide in low-volume plasma samples.

1. Materials and Reagents:

  • Rufinamide reference standard

  • Lacosamide (Internal Standard)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

2. UPLC-MS/MS Conditions:

  • Instrument: UPLC system coupled to a tandem mass spectrometer

  • Column: Zorbax SB-C18 (3.5µm, 100mm×3mm)

  • Mobile Phase: Water with 0.1% formic acid: Methanol (50:50, v/v)

  • Flow Rate: Isocratic elution, specific rate not detailed but optimized for a 4.5 min run time

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Rufinamide Transition: m/z 239 → 127

    • Lacosamide (IS) Transition: m/z 251 → 108

3. Sample Preparation (Protein Precipitation):

  • Use 50 µL aliquots of plasma samples.

  • Add a known amount of the internal standard (Lacosamide).

  • Precipitate proteins by adding methanol.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant for injection into the UPLC-MS/MS system.

4. Calibration and Quantification:

  • Prepare calibration standards in drug-free plasma over the concentration range of 40-2000 ng/mL.

  • Analyze the standards, QC samples, and unknown samples.

  • Quantify Rufinamide concentration based on the peak area ratio to the internal standard against the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plasma Plasma Sample (50-500 µL) add_is Add Internal Standard (Lacosamide) plasma->add_is add_methanol Add Methanol (Protein Precipitation) add_is->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC or UPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18 or CN Column) injection->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Rufinamide & Metabolite calibration->quantification

Caption: General workflow for the chromatographic analysis of Rufinamide.

References

Troubleshooting & Optimization

How to minimize matrix effects in Rufinamide LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rufinamide (B1680269) LC-MS/MS Analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Rufinamide analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the LC-MS/MS analysis of Rufinamide, this can manifest as:

  • Ion Suppression: A decrease in the analyte signal intensity, leading to reduced sensitivity and potentially false-negative results.[3][4]

  • Ion Enhancement: An increase in the analyte signal intensity, which is less common but can lead to an overestimation of the analyte's concentration.[2]

These effects compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of Rufinamide.[5][6]

Q2: What are the common sources of matrix effects in Rufinamide analysis from biological samples?

A: For biological matrices such as plasma and serum, the most significant contributors to matrix effects are endogenous substances that can co-elute with Rufinamide.[7] Key sources include:

  • Phospholipids (B1166683): Abundant components of cell membranes that are notorious for causing ion suppression in electrospray ionization (ESI).[1]

  • Salts and Proteins: High concentrations can alter the droplet formation and evaporation process in the ion source.[7]

  • Metabolites: Endogenous metabolites can have similar properties to the analyte and interfere with ionization.

  • Co-administered Drugs: Other medications taken by the patient can also co-elute and cause interference.[8]

Q3: How can I determine if my Rufinamide analysis is being affected by matrix effects?

A: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][9] A constant flow of a standard Rufinamide solution is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the constant baseline signal for Rufinamide indicates the retention times at which matrix components are causing interference.[10]

  • Post-Extraction Spike: This is a quantitative method that compares the response of an analyte in a neat solution to the response of the analyte spiked into a blank, extracted matrix at the same concentration.[1][9] The matrix factor (MF) can be calculated to quantify the effect. An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.

Troubleshooting Guide

Q4: I am observing significant ion suppression for Rufinamide. What are the initial troubleshooting steps?

A: When significant ion suppression is detected, a systematic approach is required to identify and mitigate the source of the interference. The following workflow provides a logical sequence for troubleshooting.

G start Ion Suppression Detected sample_prep Step 1: Optimize Sample Preparation start->sample_prep chromatography Step 2: Modify Chromatography sample_prep->chromatography If suppression persists sub_pp Try Protein Precipitation (PP) sample_prep->sub_pp sub_lle Implement Liquid-Liquid Extraction (LLE) sample_prep->sub_lle sub_spe Use Solid-Phase Extraction (SPE) sample_prep->sub_spe ms_params Step 3: Adjust MS Parameters chromatography->ms_params If suppression persists sub_gradient Adjust Gradient Profile chromatography->sub_gradient sub_column Change Column Chemistry chromatography->sub_column sub_flow Reduce Flow Rate chromatography->sub_flow is_check Step 4: Use Stable Isotope-Labeled IS ms_params->is_check For compensation sub_source Optimize Source (Temp, Gas) ms_params->sub_source sub_mode Switch Ionization Mode (e.g., to APCI) ms_params->sub_mode end_node Matrix Effect Minimized is_check->end_node

Caption: A systematic workflow for troubleshooting ion suppression in LC-MS/MS analysis.

Q5: Which sample preparation method is most effective for minimizing matrix effects with Rufinamide?

A: The choice of sample preparation method is critical and involves a trade-off between cleanliness, recovery, and throughput.[11] The three most common techniques are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[12]

SamplePrep cluster_pp Protein Precipitation (PP) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Plasma Sample pp_add Add Acetonitrile or Methanol (B129727) start->pp_add lle_add Add Immiscible Organic Solvent start->lle_add spe_load Load onto Conditioned Cartridge start->spe_load pp_vortex Vortex & Centrifuge pp_add->pp_vortex pp_supernatant Collect Supernatant pp_vortex->pp_supernatant end_node Analyze via LC-MS/MS pp_supernatant->end_node lle_vortex Vortex & Centrifuge lle_add->lle_vortex lle_collect Collect Organic Layer lle_vortex->lle_collect lle_collect->end_node spe_wash Wash to Remove Interferences spe_load->spe_wash spe_elute Elute Rufinamide spe_wash->spe_elute spe_elute->end_node

Caption: Overview of common sample preparation workflows for biological matrices.

The effectiveness of each method varies:

Method Description Advantages Disadvantages Typical Recovery Matrix Effect Reduction
Protein Precipitation (PP) A simple method where an organic solvent (e.g., methanol or acetonitrile) is added to precipitate proteins.[12]Fast, inexpensive, high recovery.Produces the "dirtiest" extract; significant matrix effects from phospholipids are common.[8]> 90%Low to Moderate
Liquid-Liquid Extraction (LLE) Separates Rufinamide from matrix components based on its solubility in two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[13]Cleaner extracts than PP, good removal of salts and polar interferences.Can be labor-intensive, may form emulsions, requires solvent optimization.[13][14]70 - 90%Moderate to High
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively retain Rufinamide while matrix components are washed away.[12]Provides the cleanest extracts, high concentration factor, easily automated.[14]More expensive, requires method development to select the correct sorbent and solvents.[15]> 85%High

For Rufinamide, many published methods use a simple protein precipitation with methanol, which can be sufficient if the chromatography is well-optimized.[16][17][18] However, if significant matrix effects persist, switching to LLE or SPE is recommended.

Q6: How can I use chromatography to separate Rufinamide from matrix interferences?

A: Chromatographic optimization is a powerful tool for moving the Rufinamide peak away from regions of ion suppression.[10][19] Key strategies include:

  • Adjusting the Mobile Phase Gradient: A shallower gradient can increase the separation between Rufinamide and closely eluting matrix components.

  • Modifying Mobile Phase Composition: Changing the organic solvent (e.g., from methanol to acetonitrile) or adjusting the pH with additives like formic acid can alter selectivity. For Rufinamide, a mobile phase of water and methanol with 0.1% formic acid is common.[16][17]

  • Changing the Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with a different chemistry (e.g., C8, Phenyl-Hexyl) or a smaller particle size for higher efficiency.

  • Using a Diverter Valve: Program a diverter valve to send the highly polar, unretained matrix components to waste at the beginning of the run, preventing them from entering the mass spectrometer source.[9]

Q7: If other methods fail, how can I compensate for matrix effects?

A: When matrix effects cannot be eliminated, they must be compensated for. The most effective strategy is the use of a stable isotope-labeled internal standard (SIL-IS).[2][19]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Rufinamide-d4) is the ideal choice. It has the same chemical properties and retention time as Rufinamide and will therefore experience the same degree of ion suppression or enhancement.[7] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.

  • Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration standards in a blank matrix that is identical to the study samples can help compensate for the effect.[19] However, this approach does not account for patient-to-patient variability in the matrix.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Rufinamide and its internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Process blank plasma/serum through the entire extraction procedure. Spike Rufinamide and IS into the final, clean extract.

    • Set C (Pre-Spike Sample): Spike Rufinamide and IS into blank plasma/serum before starting the extraction procedure.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (RE) % = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation: An MF of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Protein Precipitation (PP)
  • Aliquot Sample: Pipette 50 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.[16]

  • Add IS: Add the internal standard solution.

  • Precipitate: Add 150 µL of ice-cold methanol.[16][18]

  • Vortex: Vortex the tube for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 3: Example LC-MS/MS Conditions for Rufinamide

The following table summarizes typical starting conditions for a Rufinamide assay, which should be optimized for your specific instrumentation.

Parameter Condition Source
LC Column Zorbax SB-C18 (100mm x 3mm, 3.5μm)[16][17]
Mobile Phase A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid[16][17]
Gradient/Isocratic Isocratic: 50:50 (A:B)[16][17]
Flow Rate 0.4 mL/min[16]
Injection Volume 5 µL
Ionization Mode ESI Positive[16][17]
MS Detection Multiple Reaction Monitoring (MRM)[16][17]
MRM Transition Rufinamide: m/z 239 → 127[16][17]
Internal Standard Lacosamide: m/z 251 → 108[16][17]

References

Technical Support Center: Rufinamide-15N,d2 Ion Suppression in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression issues with Rufinamide-15N,d2 during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: We are observing a significantly lower signal for both Rufinamide and its internal standard, Rufinamide-15N,d2, than expected. What is the likely cause?

A1: A concurrent drop in signal for both the analyte and its co-eluting stable isotope-labeled internal standard (SIL-IS) strongly suggests the presence of ion suppression.[1] Ion suppression occurs when other molecules in the sample, known as the matrix, interfere with the ionization of the target analytes in the ESI source.[1][2][3] This interference reduces the number of analyte ions that reach the mass detector, leading to a weaker signal. Common causes include high concentrations of salts, endogenous plasma components like phospholipids, or mobile phase additives.[2][4][5]

Q2: Can a stable isotope-labeled internal standard like Rufinamide-15N,d2 completely eliminate problems from ion suppression?

A2: While a SIL-IS is the preferred choice to compensate for matrix effects, it may not eliminate the problem entirely.[6][7][8] The underlying assumption is that the analyte and the IS are affected by suppression in exactly the same way. However, differences in retention time, even slight ones due to the deuterium (B1214612) isotope effect, can cause them to experience different degrees of suppression if they are not perfectly co-eluted with the interfering matrix components.[6][7] Furthermore, a SIL-IS can sometimes mask underlying issues with the method, such as poor recovery or instability.[6][7][8]

Q3: How can we determine if the ion suppression is originating from our sample matrix (e.g., plasma) or the LC mobile phase?

A3: A post-column infusion experiment is the definitive method to identify the source and retention time of ion suppression.[2][9][10][11] This technique involves continuously infusing a standard solution of Rufinamide directly into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC column.[2][9] A drop in the constant signal baseline directly corresponds to the elution of interfering components from the matrix.[2][9][10] If no significant signal drop is observed, the issue may lie with the mobile phase composition itself, such as high concentrations of non-volatile buffers or certain ion-pairing agents like trifluoroacetic acid (TFA).[2][12][13]

Q4: What are the most effective sample preparation techniques to minimize ion suppression for Rufinamide analysis in plasma?

A4: The goal of sample preparation is to remove as many matrix components as possible while efficiently recovering the analyte.[14][15] While protein precipitation (PPT) is a simple technique, it is often insufficient and can leave behind significant amounts of phospholipids, a major cause of ion suppression in plasma samples.[2][4][9] More effective techniques include:

  • Liquid-Liquid Extraction (LLE): This method uses immiscible solvents to partition the analyte away from water-soluble matrix components.[4][14]

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by retaining the analyte on a solid sorbent while matrix interferences are washed away.[4][14][16] HybridSPE techniques are particularly effective at removing phospholipids.[17]

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving ion suppression issues.

IonSuppressionWorkflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Verification start Low or Inconsistent Signal for Rufinamide & IS check_is Confirm Co-elution of Analyte and IS start->check_is pci_exp Perform Post-Column Infusion Experiment check_is->pci_exp pci_result Suppression Zone Identified? pci_exp->pci_result chrom_opt Optimize Chromatography (Change Gradient, Column) pci_result->chrom_opt Yes sample_prep Improve Sample Prep (Switch to SPE/LLE) pci_result->sample_prep Yes dilute Dilute Sample pci_result->dilute Yes mobile_phase Modify Mobile Phase (e.g., reduce TFA) pci_result->mobile_phase No validate Re-validate Method (Assess Matrix Effect) chrom_opt->validate sample_prep->validate dilute->validate mobile_phase->validate

Caption: A flowchart for troubleshooting ion suppression.

Key Experiments & Protocols

Protocol: Post-Column Infusion Experiment

This experiment helps to qualitatively identify the retention time regions where ion suppression occurs.[2][9][11]

Objective: To determine if co-eluting matrix components are causing ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of Rufinamide (e.g., 100 ng/mL in mobile phase)

  • Prepared blank matrix samples (e.g., plasma extract without analyte or IS)

  • Solvent blank (mobile phase)

Procedure:

  • System Setup:

    • Disconnect the LC flow from the ESI source.

    • Connect the LC outlet to one port of a T-connector.

    • Connect the syringe pump outlet (containing the Rufinamide standard) to the second port of the T-connector.

    • Connect the third port of the T-connector to the ESI source.

  • Infusion:

    • Begin infusing the Rufinamide standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Optimize MS parameters to obtain a stable, high-intensity signal for the Rufinamide parent ion or a specific MRM transition.

  • Analysis:

    • Start the LC method with a solvent blank injection. A stable signal baseline should be observed.[9]

    • Inject the extracted blank matrix sample.

    • Monitor the signal for the infused Rufinamide standard throughout the chromatographic run.

  • Interpretation:

    • A consistent and stable baseline indicates no significant ion suppression from the LC system or mobile phase.

    • A sharp drop or dip in the signal baseline indicates a region of ion suppression caused by components eluting from the column at that specific time.[2][9]

Data Summary Tables

Table 1: Effect of Sample Preparation on Signal Intensity

This table illustrates a hypothetical comparison of Rufinamide signal intensity after using different sample preparation techniques on a plasma sample.

Sample Preparation MethodAnalyte Peak Area (Rufinamide)IS Peak Area (Rufinamide-15N,d2)Analyte/IS Ratio% Ion Suppression*
Protein Precipitation (PPT)150,000165,0000.9185%
Liquid-Liquid Extraction (LLE)650,000705,0000.9235%
Solid-Phase Extraction (SPE)920,000995,0000.928%
Standard in Solvent1,000,0001,080,0000.930%

% Ion Suppression calculated as [1 - (Peak Area in Matrix / Peak Area in Solvent)] x 100. Data is illustrative.

Table 2: Effect of Mobile Phase Additive on Signal Intensity

This table shows the potential impact of different acidic modifiers on analyte signal, assuming all other conditions are constant.

Mobile Phase Additive (0.1%)Analyte Peak Area% Signal Change vs. Formic Acid
Formic Acid950,000Baseline
Acetic Acid810,000-14.7%
Trifluoroacetic Acid (TFA)220,000-76.8%

Data is illustrative. TFA is a known strong signal suppressor in positive ESI mode.[2][12][13]

By following these structured troubleshooting steps, from initial diagnosis with FAQs and workflows to implementing detailed experimental protocols, researchers can effectively identify, understand, and mitigate the challenges of ion suppression in the ESI-MS analysis of Rufinamide-15N,d2.

References

Improving peak shape and resolution for Rufinamide chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rufinamide (B1680269) chromatography. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the chromatographic analysis of Rufinamide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for reversed-phase HPLC analysis of Rufinamide?

A1: A common starting point for Rufinamide analysis is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1][2] The exact ratio can be optimized, but a common starting point is in the range of 40:60 to 60:40 (v/v) acetonitrile to water.[1][2] The flow rate is typically around 0.8 to 1.0 mL/min, and UV detection is often performed at 210 nm or 215 nm.[1][3]

Q2: My Rufinamide peak is showing significant tailing. What are the potential causes and solutions?

A2: Peak tailing for Rufinamide, a compound with a basic triazole group, is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing.[4][5] Here are some common causes and solutions:

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions between the ionized analyte and the stationary phase. Adjusting the pH of the aqueous portion of the mobile phase with a suitable buffer (e.g., phosphate (B84403) or triethylamine) can help protonate the silanol groups and reduce tailing.[3][6]

  • Column Choice: Using a column with high-purity silica (B1680970) and effective end-capping can minimize the number of free silanol groups. Alternatively, columns with different stationary phases, such as a C8 or a polar-embedded phase, can be considered.[6][7]

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.[6][8]

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Employing a guard column and ensuring proper sample preparation, such as filtration, can mitigate this.[9][10]

Q3: I am observing poor resolution between Rufinamide and its impurities or degradation products. How can I improve it?

A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.[11] Here are some strategies:

  • Mobile Phase Composition: Modifying the organic-to-aqueous ratio in your mobile phase is a primary tool for adjusting selectivity. A systematic approach, such as running a gradient elution first, can help determine the optimal isocratic conditions.[1][12]

  • Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties.

  • pH Adjustment: As with peak tailing, adjusting the mobile phase pH can change the ionization state of Rufinamide and its impurities, thereby affecting their retention and improving separation.[3]

  • Column Parameters: Using a longer column or a column with a smaller particle size can increase the number of theoretical plates (efficiency) and thus improve resolution.[11]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[1]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

This guide provides a step-by-step approach to troubleshooting and resolving peak tailing issues for Rufinamide.

Problem: Rufinamide peak exhibits a tailing factor (Tf) greater than 1.5.

Troubleshooting Workflow:

G start Start: Peak Tailing Observed check_conc 1. Check Sample Concentration Is the concentration too high? start->check_conc dilute Action: Dilute Sample check_conc->dilute Yes check_ph 2. Evaluate Mobile Phase pH Is the pH appropriate for Rufinamide? check_conc->check_ph No end End: Peak Shape Improved dilute->end adjust_ph Action: Adjust pH with Buffer (e.g., phosphate, triethylamine) check_ph->adjust_ph No check_column 3. Assess Column Condition Is the column old or contaminated? check_ph->check_column Yes adjust_ph->end replace_column Action: Replace with New/Different Column (e.g., high-purity silica, C8) check_column->replace_column Yes check_column->end No replace_column->end

Caption: Troubleshooting workflow for Rufinamide peak tailing.

Experimental Protocols:

  • Sample Dilution: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase and inject each to observe the effect on peak shape.

  • Mobile Phase pH Adjustment:

    • Prepare the aqueous component of your mobile phase.

    • Add a suitable buffer, such as 10-20 mM potassium phosphate or 0.1% triethylamine.

    • Adjust the pH to a value between 2.5 and 4.5 using phosphoric acid or another suitable acid.

    • Filter the buffered aqueous phase before mixing with the organic solvent.

Guide 2: Enhancing Resolution

This guide outlines a systematic approach to improving the separation between Rufinamide and co-eluting peaks.

Problem: Inadequate resolution (Rs < 1.5) between Rufinamide and an adjacent peak.

Resolution Improvement Workflow:

G start Start: Poor Resolution optimize_mp 1. Optimize Mobile Phase Modify organic:aqueous ratio start->optimize_mp change_organic 2. Change Organic Modifier (e.g., ACN to MeOH) optimize_mp->change_organic No Improvement end End: Resolution Improved optimize_mp->end Improved adjust_ph 3. Adjust Mobile Phase pH change_organic->adjust_ph No Improvement change_organic->end Improved change_column 4. Change Column (Longer, smaller particles, or different phase) adjust_ph->change_column No Improvement adjust_ph->end Improved change_column->end

Caption: Workflow for improving chromatographic resolution.

Experimental Protocols:

  • Mobile Phase Optimization:

    • Perform a gradient elution from a low to a high percentage of organic solvent to determine the approximate elution composition.

    • Based on the gradient run, perform a series of isocratic runs with varying organic solvent percentages around the elution composition (e.g., 5% increments).

  • Column Change:

    • If available, switch to a column with a longer length (e.g., 150 mm to 250 mm) to increase efficiency.

    • Alternatively, use a column with smaller particles (e.g., 5 µm to 3 µm or sub-2 µm) for higher efficiency.

    • Consider a different stationary phase chemistry (e.g., C18 to C8 or phenyl-hexyl) to alter selectivity.

Data Presentation

The following tables summarize typical chromatographic conditions reported in the literature for Rufinamide analysis.

Table 1: Reported HPLC Methods for Rufinamide Analysis

ParameterMethod 1Method 2Method 3Method 4
Column C18 (250 x 4.6 mm, 5 µm)[1]Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[3]Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[13]Prontosil CN (250 x 4.6 mm, 5 µm)[14]
Mobile Phase Acetonitrile:Water (60:40 v/v)[1]Gradient with A: 0.1% Triethylamine in Water (pH 2.2) and B: Methanol:THF (980:20 v/v)[3]Acetonitrile:Phosphate Buffer (40:60 v/v)[13]Acetonitrile:Water (10:90 v/v, pH 3 with o-phosphoric acid)[14]
Flow Rate 0.8 mL/min[1]1.0 mL/min[3]1.0 mL/min[13]1.0 mL/min[14]
Detection UV at 215 nm[1]UV at 215 nm[3]UV at 293 nm[13]UV at 210 nm[14]
Retention Time ~3.9 min[12]Not specified4.717 min[13]8.374 min[14]

Table 2: Troubleshooting Summary for Common Rufinamide Chromatography Issues

IssuePotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsAdjust mobile phase pH to 2.5-4.5; use an end-capped column.[4][6]
Column overloadDilute the sample.[6]
Column contaminationUse a guard column; ensure proper sample filtration.[9][10]
Poor Resolution Suboptimal mobile phase compositionModify the organic:aqueous ratio.[1][12]
Inappropriate stationary phaseTry a column with a different selectivity (e.g., C8, Phenyl).[7]
Low column efficiencyUse a longer column or a column with smaller particles.[11]
Split Peaks Column void or blockageBack-flush the column; replace if necessary.
Sample solvent incompatibilityDissolve the sample in the mobile phase.[8]
Baseline Noise Contaminated mobile phaseUse high-purity solvents and freshly prepared mobile phase.[8]
Detector issuesCheck the lamp and clean the flow cell.[15]

References

Technical Support Center: Overcoming Challenges in Low-Level Detection of Rufinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the low-level detection of Rufinamide (B1680269).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of Rufinamide.

Question: Why am I observing poor peak shape (tailing, fronting, or splitting) for my Rufinamide peak in HPLC or LC-MS/MS?

Answer:

Poor peak shape can arise from several factors related to the column, mobile phase, or sample preparation.

  • Column Issues:

    • Contamination: The column may be contaminated with strongly retained compounds from previous injections. To resolve this, flush the column with a strong solvent.[1]

    • Column Void: A void may have formed at the column inlet. This can be checked by reversing the column and flushing it. If the peak shape improves, the column may need to be replaced.[1]

    • Inappropriate Column Choice: The column chemistry may not be suitable for Rufinamide. A C18 column is commonly used and has been shown to provide good peak shape.[2][3]

  • Mobile Phase and Sample Solvent Mismatch:

    • Injection Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1] Ensure the injection solvent is of similar or weaker strength than the mobile phase.

    • pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of Rufinamide and its interaction with the stationary phase. For Rufinamide analysis, a mobile phase containing 0.1% formic acid or a phosphate (B84403) buffer is often used to ensure good peak shape.[2][4]

  • Sample Overload:

    • Injecting too high a concentration of Rufinamide can lead to peak fronting.[1] Dilute the sample and re-inject.

Question: I am experiencing low sensitivity or a weak signal for Rufinamide. How can I improve it?

Answer:

Low sensitivity can be a significant challenge in low-level detection. Here are several approaches to enhance the signal:

  • Optimize Mass Spectrometry Parameters (for LC-MS/MS):

    • Ionization Mode: Rufinamide is typically analyzed in positive electrospray ionization (ESI) mode.[2] Ensure your instrument is set to the correct mode.

    • MRM Transitions: Use the most intense and specific multiple reaction monitoring (MRM) transitions. For Rufinamide, the transition of m/z 239 -> 127 is commonly used.[2]

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the ionization of Rufinamide.

  • Improve Sample Preparation:

    • Efficient Extraction: Employ a sample preparation method with high recovery. Protein precipitation with methanol (B129727) is a simple and effective method for plasma samples.[2][5] For more complex matrices or lower detection limits, consider liquid-liquid extraction or solid-phase extraction (SPE).[3][6]

    • Sample Concentration: If the concentration of Rufinamide in your sample is very low, you can incorporate a sample concentration step, such as solvent evaporation and reconstitution in a smaller volume, after the extraction.

  • Enhance Chromatographic Performance:

    • Mobile Phase Additives: The use of additives like formic acid can improve the ionization efficiency of Rufinamide in the mass spectrometer source.[2]

    • Gradient Elution: A well-optimized gradient elution can help to sharpen the peak, thereby increasing the peak height and improving the signal-to-noise ratio.

Question: My results are showing high variability and poor reproducibility. What are the likely causes?

Answer:

High variability can stem from inconsistencies in sample preparation, instrument performance, or the analytical method itself.

  • Inconsistent Sample Preparation:

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially when dealing with small volumes for low-level detection.

    • Incomplete Reactions: If a derivatization step is used, ensure the reaction goes to completion for all samples.

    • Matrix Effects: Variations in the sample matrix between different samples can lead to ion suppression or enhancement in LC-MS/MS, causing variability.[7] The use of a suitable internal standard, such as lacosamide, can help to correct for these effects.[2]

  • Instrument Instability:

    • Fluctuating Spray in MS: An unstable spray in the ESI source can lead to a highly variable signal. Check for clogs in the sample capillary or issues with the nebulizing gas.

    • Temperature Fluctuations: Ensure the column oven and autosampler temperatures are stable, as fluctuations can cause shifts in retention time and affect peak area.[7]

  • Method-Related Issues:

    • Carryover: If a high concentration sample is followed by a low concentration sample, carryover from the injector can lead to artificially high results for the low sample.[7][8] Implement a robust wash protocol for the injector.

    • Analyte Stability: Rufinamide may be unstable under certain conditions. Investigate the short-term, post-preparative, and freeze-thaw stability of Rufinamide in the specific matrix being analyzed.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical limit of quantification (LOQ) for Rufinamide in plasma using LC-MS/MS?

A1: A typical LOQ for Rufinamide in plasma using LC-MS/MS is around 5 ng/mL.[2] However, this can vary depending on the instrument sensitivity and the specific method used.

Q2: What is a suitable internal standard for the analysis of Rufinamide?

A2: Lacosamide is a commonly used internal standard for the LC-MS/MS analysis of Rufinamide in plasma.[2] Chloramphenicol has also been used as an internal standard for HPLC-UV analysis in mouse plasma and tissues.[3]

Q3: What are the common sample preparation techniques for analyzing Rufinamide in biological matrices?

A3: The most common sample preparation techniques are protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE).[6] For plasma samples, protein precipitation with methanol is a simple and widely used method.[2][5] A combination of protein precipitation and liquid-liquid extraction has also been successfully applied.[3]

Q4: Can I use HPLC-UV for the low-level detection of Rufinamide?

A4: While LC-MS/MS is generally more sensitive for low-level detection, HPLC-UV can also be used. The limit of detection will likely be higher than with LC-MS/MS. A validated HPLC-UV method for Rufinamide in mouse plasma and tissues had a linearity range of 0.1-30 µg/mL.[3] The detection wavelength is typically set around 210 nm.[3][4]

Q5: How can I avoid matrix effects in my LC-MS/MS analysis of Rufinamide?

A5: Matrix effects, where components of the sample matrix interfere with the ionization of the analyte, can be a significant challenge. To mitigate matrix effects:

  • Use a stable isotope-labeled internal standard if available. This is the most effective way to compensate for matrix effects.

  • Employ a more rigorous sample clean-up procedure , such as SPE, to remove interfering matrix components.[6]

  • Optimize the chromatography to separate Rufinamide from the matrix components that are causing ion suppression or enhancement.

  • Dilute the sample to reduce the concentration of interfering matrix components, although this may compromise the limit of detection.

Quantitative Data Summary

ParameterMethodMatrixValueReference
Limit of Detection (LOD) LC-MS/MSPlasma1.25 ng/mL[2]
Lower Limit of Quantification (LLOQ) LC-MS/MSPlasma5 ng/mL[2]
Linearity Range LC-MS/MSPlasma40-2000 ng/mL[2]
Linearity Range RP-HPLCBulk Drug10-60 µg/mL[4]
Linearity Range RP-HPLCSpiked Human Plasma0.5–50 μg/mL[5]
Linearity Range HPLC-UVMouse Plasma & Tissues0.1-30 µg/mL[3]
Recovery HPLC-UVMouse Plasma & Tissues73.1% - 85.2%[3]

Experimental Protocols

Protocol 1: LC-MS/MS for Rufinamide in Human Plasma[2]
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add the internal standard (lacosamide).

    • Add 150 µL of methanol to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Inject the supernatant into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (100mm x 3mm, 3.5µm)

    • Mobile Phase: 50:50 (v/v) mixture of water with 0.1% formic acid and methanol.

    • Flow Rate: 0.4 mL/min

    • Mode: Isocratic

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Rufinamide: m/z 239 -> 127

      • Lacosamide (IS): m/z 251 -> 108

Protocol 2: RP-HPLC for Rufinamide in Bulk and Tablet Dosage Form[4]
  • Sample Preparation:

    • Accurately weigh and transfer the sample equivalent to 10 mg of Rufinamide into a 10 mL volumetric flask.

    • Add about 5 mL of methanol and sonicate for 5 minutes.

    • Dilute to volume with the mobile phase.

    • Filter through a 0.4 µm membrane filter.

    • Further dilute as needed with the mobile phase.

  • Chromatographic Conditions:

    • Column: ODS C18 (250mm x 4.6mm, 5µm)

    • Mobile Phase: 30:70 (v/v) mixture of Acetonitrile and 0.1M Potassium dihydrogen phosphate buffer (pH 4.5).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Mode: Isocratic

Visualizations

TroubleshootingWorkflow cluster_peak Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_reproducibility Reproducibility Issues start Problem: Inaccurate Low-Level Rufinamide Detection check_peak Assess Peak Shape and Retention Time start->check_peak check_sensitivity Evaluate Signal Intensity and S/N Ratio start->check_sensitivity check_reproducibility Analyze Precision and Accuracy Data start->check_reproducibility peak_issue Poor Peak Shape (Tailing/Fronting/Splitting) check_peak->peak_issue sensitivity_issue Low Signal Intensity check_sensitivity->sensitivity_issue repro_issue High Variability check_reproducibility->repro_issue peak_cause1 Column Contamination/ Void peak_issue->peak_cause1 peak_cause2 Solvent Mismatch peak_issue->peak_cause2 peak_cause3 Sample Overload peak_issue->peak_cause3 peak_solution1 Flush or Replace Column peak_cause1->peak_solution1 peak_solution2 Adjust Injection Solvent peak_cause2->peak_solution2 peak_solution3 Dilute Sample peak_cause3->peak_solution3 sensitivity_cause1 Suboptimal MS Parameters sensitivity_issue->sensitivity_cause1 sensitivity_cause2 Inefficient Sample Preparation sensitivity_issue->sensitivity_cause2 sensitivity_cause3 Poor Chromatography sensitivity_issue->sensitivity_cause3 sensitivity_solution1 Optimize Source/MRM sensitivity_cause1->sensitivity_solution1 sensitivity_solution2 Improve Extraction/ Concentrate Sample sensitivity_cause2->sensitivity_solution2 sensitivity_solution3 Use Mobile Phase Additives sensitivity_cause3->sensitivity_solution3 repro_cause1 Inconsistent Sample Handling repro_issue->repro_cause1 repro_cause2 Instrument Instability repro_issue->repro_cause2 repro_cause3 Carryover/Matrix Effects repro_issue->repro_cause3 repro_solution1 Standardize Pipetting/ Use IS repro_cause1->repro_solution1 repro_solution2 Check Instrument Performance repro_cause2->repro_solution2 repro_solution3 Implement Wash Steps/ Improve Cleanup repro_cause3->repro_solution3

Caption: Troubleshooting workflow for low-level Rufinamide detection.

SamplePrepWorkflow start Start: Plasma Sample add_is Add Internal Standard (e.g., Lacosamide) start->add_is protein_precip Protein Precipitation (e.g., add Methanol) add_is->protein_precip vortex Vortex to Mix protein_precip->vortex centrifuge Centrifuge to Pellet Precipitated Proteins vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Sample preparation workflow for Rufinamide in plasma.

MethodSelection start Goal: Quantify Rufinamide question1 Is the expected concentration very low (<10 ng/mL)? start->question1 question2 Is the sample matrix complex (e.g., plasma, tissue)? question1->question2 No lcms LC-MS/MS question1->lcms Yes question2->lcms Yes hplc HPLC-UV question2->hplc No (e.g., bulk drug, tablets)

Caption: Decision tree for selecting an analytical method for Rufinamide.

References

Impact of co-eluting substances on Rufinamide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Rufinamide (B1680269).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for Rufinamide quantification?

A1: The most common analytical techniques for Rufinamide quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] These methods are widely used for determining Rufinamide concentrations in bulk drug, pharmaceutical dosage forms, and biological matrices such as human plasma.[3][4]

Q2: What is the main metabolite of Rufinamide and does it interfere with the analysis?

A2: Rufinamide is primarily metabolized to an inactive carboxylic acid derivative.[5] Validated analytical methods have been developed to separate Rufinamide from its main metabolite, ensuring that it does not interfere with the quantification of the parent drug.[3]

Q3: Are there any known drug-drug interactions that could lead to co-elution with Rufinamide?

A3: Yes, co-administration of other antiepileptic drugs (AEDs) can potentially lead to co-eluting substances. For example, valproic acid has been reported to increase plasma concentrations of Rufinamide.[5] While Rufinamide has minimal impact on the pharmacokinetics of many other AEDs, it may slightly increase the clearance of carbamazepine (B1668303) and lamotrigine, and slightly decrease the clearance of phenobarbital (B1680315) and phenytoin.[6] It is crucial to consider the presence of these and other co-administered drugs when developing and validating analytical methods.

Q4: What are the typical validation parameters for a Rufinamide analytical method?

A4: According to international guidelines, a validated method for Rufinamide quantification should demonstrate linearity, accuracy, precision, selectivity, and stability.[2][3] The limit of detection (LOD) and limit of quantification (LOQ) are also critical parameters to establish the sensitivity of the method.[7]

Troubleshooting Guide for Rufinamide Quantification

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Rufinamide

Possible Causes:

  • Column Overload: Injecting too high a concentration of Rufinamide can lead to peak tailing.

  • Column Degradation: Loss of stationary phase or contamination of the column can result in poor peak shape.

  • Inappropriate Solvent for Sample Dissolution: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

  • Co-eluting Impurities: A hidden peak co-eluting with the main Rufinamide peak can cause asymmetry or splitting.

Troubleshooting Steps:

  • Reduce Injection Concentration: Dilute the sample and re-inject to see if the peak shape improves.

  • Column Wash: Flush the column with a strong solvent to remove any strongly retained compounds.

  • Check Column Performance: Inject a standard of a well-behaved compound to verify column efficiency. If performance is poor, consider replacing the column.

  • Adjust Sample Solvent: Whenever possible, dissolve the sample in the mobile phase.

  • Modify Chromatographic Conditions: Adjusting the mobile phase composition or gradient can help to resolve co-eluting substances.

Issue 2: Inaccurate or Irreproducible Rufinamide Quantification

Possible Causes:

  • Matrix Effects (in bioanalysis): Endogenous components in biological samples like plasma can suppress or enhance the ionization of Rufinamide in LC-MS/MS, leading to inaccurate results.[8]

  • Co-eluting Substances: A co-eluting peak from a metabolite, impurity, or co-administered drug can add to the Rufinamide peak area, causing overestimation.

  • Instability of Rufinamide: Rufinamide may degrade under certain conditions, such as acidic stress.[7]

  • Improper Sample Preparation: Inefficient extraction of Rufinamide from the matrix can lead to low recovery and underestimation.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-extraction addition study to assess the degree of ion suppression or enhancement.

  • Improve Sample Cleanup: Utilize more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Optimize Chromatographic Separation: Modify the mobile phase, gradient, or change the column to achieve baseline separation of Rufinamide from any potential interferences.

  • Assess Analyte Stability: Conduct stability studies of Rufinamide in the sample matrix under the experimental conditions.

  • Use a Stable Isotope-Labeled Internal Standard (for LC-MS/MS): This can help to compensate for matrix effects and variability in sample preparation.

Data Presentation

Table 1: Summary of Reported HPLC Methods for Rufinamide Quantification

ParameterMethod 1[3]Method 2[2]Method 3[7]
Column Prontosil CN (5 µm, 250 x 4.6 mm)LiChroCART® Purospher Star C18 (3 µm, 55 x 4 mm)C18 (5 µm, 250 x 4.6 mm)
Mobile Phase Acetonitrile (B52724):Water (10:90, v/v) with o-phosphoric acid (pH 3)Water:Acetonitrile (82:18, v/v)Water:Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Detection UV at 210 nmUV at 210 nmUV at 215 nm
Linearity Range 0.5–50 µg/mL0.1–30 µg/mL1.0–200 µg/mL

Table 2: Summary of a Reported LC-MS/MS Method for Rufinamide Quantification[4]

ParameterMethod Details
Column Zorbax SB-C18 (3.5 µm, 100 x 3 mm)
Mobile Phase Water with 0.1% formic acid:Methanol (B129727) (50:50, v/v)
Flow Rate Not Specified
Ionization Mode Electrospray Positive Ionization (ESI+)
Monitored Transition m/z 239 → 127
Linearity Range 40–2000 ng/mL

Experimental Protocols

Protocol 1: HPLC-UV Method for Rufinamide in Human Plasma[3]
  • Sample Preparation:

    • To a plasma sample, add Lacosamide as an internal standard.

    • Precipitate plasma proteins using methanol.

    • Centrifuge the sample and collect the supernatant.

  • Chromatographic Conditions:

    • Column: Prontosil CN (5 µm, 250 x 4.6 mm).

    • Mobile Phase: A mixture of acetonitrile and water (10:90, v/v), adjusted to pH 3 with a 0.01 N aqueous solution of o-phosphoric acid.

    • Flow Rate: 1.0 mL/min (isocratic elution).

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm.

Protocol 2: LC-MS/MS Method for Rufinamide in Plasma[4]
  • Sample Preparation:

    • To a 50 µL plasma sample, add the internal standard (lacosamide).

    • Precipitate proteins by adding methanol.

    • Vortex and centrifuge the sample.

    • Inject the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: Zorbax SB-C18 (3.5 µm, 100 x 3 mm).

    • Mobile Phase: A mixture of water containing 0.1% formic acid and methanol (50:50, v/v) under isocratic conditions.

    • Ionization: Electrospray Positive Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Rufinamide: m/z 239 → 127.

    • MRM Transition for Internal Standard (Lacosamide): m/z 251 → 108.

Visualizations

Troubleshooting_Workflow start Inaccurate Rufinamide Quantification check_peak Check Peak Shape and Retention Time start->check_peak peak_ok Peak Shape & RT OK? check_peak->peak_ok investigate_matrix Investigate Matrix Effects (for Bioanalysis) peak_ok->investigate_matrix Yes troubleshoot_hplc Troubleshoot HPLC System (see Issue 1) peak_ok->troubleshoot_hplc No matrix_effect Matrix Effect Present? investigate_matrix->matrix_effect improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_effect->improve_cleanup Yes check_selectivity Evaluate Method Selectivity matrix_effect->check_selectivity No use_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_is end_ok Quantification Accurate use_is->end_ok end_fail Continue Optimization troubleshoot_hplc->end_fail coelution Co-elution Suspected? check_selectivity->coelution optimize_chrom Optimize Chromatography (Mobile Phase, Column) coelution->optimize_chrom Yes coelution->end_fail No optimize_chrom->end_ok

Caption: Troubleshooting workflow for inaccurate Rufinamide quantification.

Experimental_Workflow cluster_lc LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Protein Precipitation / Solid-Phase Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC System supernatant->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS/MS) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: General experimental workflow for Rufinamide bioanalysis.

References

Technical Support Center: Optimal LC Column Selection for Rufinamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal Liquid Chromatography (LC) column for the analysis of Rufinamide (B1680269). It includes a detailed troubleshooting guide, frequently asked questions (FAQs), and established experimental protocols to ensure reliable and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of LC column used for Rufinamide analysis?

A1: The most frequently utilized columns for Rufinamide analysis are reversed-phase columns, particularly C18 and C8 columns.[1][2][3][4] Several studies have demonstrated successful separation and quantification of Rufinamide using these stationary phases. The choice between C18 and C8 often depends on the specific requirements of the assay, such as the desired retention time and resolution from other components in the sample matrix.

Q2: Are there other types of columns that can be used for Rufinamide analysis?

A2: Yes, besides C18 and C8, other columns have been successfully employed. For instance, a cyano (CN) column has been used for the determination of Rufinamide in human plasma.[5][6] In some cases, even a silica (B1680970) column with a non-aqueous mobile phase has been utilized.[7][8] The selection of a less common column type is typically driven by the need to achieve a specific selectivity, especially when dealing with complex matrices or co-eluting impurities.

Q3: What are the key parameters to consider when selecting an LC column for Rufinamide analysis?

A3: When selecting an LC column for Rufinamide analysis, the following parameters are crucial:

  • Stationary Phase: C18 and C8 are the most common choices. Base-deactivated silica (BDS) is often preferred to minimize peak tailing.[1]

  • Column Dimensions: Typical column dimensions range from 150 mm to 250 mm in length and 4.6 mm in internal diameter.[1][2][3][4] Shorter columns can be used for faster analysis times, provided resolution is adequate.

  • Particle Size: A particle size of 5 µm is commonly used.[1][2][3][4] Smaller particle sizes (e.g., <2.7 µm) can offer higher efficiency but may require a UPLC system capable of handling higher backpressures.[9]

  • Column Temperature: The analysis is often performed at a controlled room temperature or slightly elevated temperatures, such as 30°C, to ensure reproducibility.[1][2]

Q4: How does the mobile phase composition affect the analysis of Rufinamide?

A4: The mobile phase composition is critical for achieving optimal separation. For reversed-phase chromatography of Rufinamide, a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used.[4][10] The pH of the aqueous phase can influence the retention and peak shape of Rufinamide. Adjusting the organic-to-aqueous ratio will control the retention time.

Troubleshooting Guide

This guide addresses common issues encountered during the LC analysis of Rufinamide.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Incompatible sample solvent with the mobile phase.Ensure the sample is dissolved in a solvent similar in composition and strength to the mobile phase.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11]
Inappropriate mobile phase pH.Adjust the pH of the mobile phase. For Rufinamide, a slightly acidic pH is often used.
Column void.Replace the column. Avoid sudden pressure shocks.[11]
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase and ensure accurate composition. Keep the mobile phase capped to prevent evaporation.[12]
Fluctuation in column temperature.Use a column oven to maintain a constant and consistent temperature.
Pump malfunction or leaks.Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[11]
Low Resolution Inadequate separation by the current column.Try a column with a different selectivity (e.g., C8 instead of C18, or a phenyl-hexyl column).
Mobile phase composition is not optimal.Adjust the mobile phase composition, including the organic-to-aqueous ratio and the pH. A gradient elution may also improve resolution.[12]
Column is old or contaminated.Replace the guard column and/or the analytical column.[12]
High Backpressure Blockage in the system (e.g., guard column, column frit, or tubing).Systematically isolate the source of the high pressure by disconnecting components. Replace the guard column or reverse-flush the analytical column (if recommended by the manufacturer).[11][12]
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved and is compatible with the organic solvent concentration.
Mobile phase viscosity is too high.Consider using a different organic solvent (e.g., acetonitrile instead of methanol) or adjusting the mobile phase composition.

Experimental Protocols

Below are detailed methodologies for Rufinamide analysis based on published literature.

Method 1: Reversed-Phase HPLC-UV using a C18 Column

This method is suitable for the quantification of Rufinamide in bulk drug and pharmaceutical formulations.

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)[3]

  • Mobile Phase: Methanol: 0.025% Trifluoroacetic acid in water (60:40 v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 212 nm[3]

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Method 2: Reversed-Phase HPLC-UV using a C8 Column

This method was identified as providing the best separation among several tested C8 and C18 columns for the analysis of Rufinamide.

  • Column: BDS Hypersil C8 (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Methanol: Acetonitrile: Dimethylformamide (7:5:8, v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 210 nm[1]

  • Column Temperature: 30°C[1]

  • Injection Volume: 10 µL[1]

  • Sample Preparation: Prepare samples in the mobile phase.

Method 3: Normal-Phase HPLC-UV using a Silica Column

This method is suitable for the analysis of Rufinamide in human plasma and saliva.

  • Column: Spherisorb silica (250 × 4.6 mm i.d., 5 μm)[7][8]

  • Mobile Phase: Methanol/Dichloromethane/n-hexane (10/25/65, v/v/v) mixed with 6 ml ammonium (B1175870) hydroxide[7][8]

  • Flow Rate: 1.5 ml/min[7][8]

  • Detection: UV at 230 nm[7][8]

  • Column Temperature: 30°C[7]

  • Sample Preparation: Liquid-liquid extraction is required for plasma and saliva samples.[7][8]

Quantitative Data Summary

The following tables summarize the key parameters from the experimental protocols.

Table 1: LC Column Specifications for Rufinamide Analysis

Parameter Method 1 Method 2 Method 3
Stationary Phase C18C8Silica
Brand KromasilBDS HypersilSpherisorb
Length (mm) 250250250
Internal Diameter (mm) 4.64.64.6
Particle Size (µm) 555

Table 2: Chromatographic Conditions for Rufinamide Analysis

Parameter Method 1 Method 2 Method 3
Mobile Phase Methanol: 0.025% TFAA in water (60:40)Methanol: Acetonitrile: DMF (7:5:8)Methanol:DCM:n-hexane (10:25:65) with NH4OH
Flow Rate (mL/min) 1.01.01.5
Detection Wavelength (nm) 212210230
Column Temperature (°C) Ambient3030

Visual Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues in Rufinamide LC analysis.

TroubleshootingWorkflow start Chromatographic Problem Identified check_pressure Check System Backpressure start->check_pressure high_pressure High Pressure check_pressure->high_pressure Abnormal normal_pressure Normal Pressure check_pressure->normal_pressure Normal find_blockage Isolate and Clear Blockage (Guard Column, Column, Tubing) high_pressure->find_blockage Yes check_peak_shape Examine Peak Shape normal_pressure->check_peak_shape Continue peak_tailing Peak Tailing/Fronting check_peak_shape->peak_tailing Poor good_peak_shape Good Peak Shape check_peak_shape->good_peak_shape Good adjust_mobile_phase Adjust Mobile Phase pH or Solvent Composition peak_tailing->adjust_mobile_phase Yes check_retention Check Retention Time good_peak_shape->check_retention Continue retention_shift Retention Time Shift check_retention->retention_shift Unstable stable_retention Stable Retention Time check_retention->stable_retention Stable prepare_fresh_mobile_phase Prepare Fresh Mobile Phase retention_shift->prepare_fresh_mobile_phase Yes end Problem Resolved stable_retention->end No Apparent Issue check_mobile_phase_precip Check for Mobile Phase Precipitation find_blockage->check_mobile_phase_precip check_mobile_phase_precip->end check_sample_solvent Ensure Sample Solvent Compatibility adjust_mobile_phase->check_sample_solvent replace_column Replace Guard/Analytical Column check_sample_solvent->replace_column replace_column->end check_temp_control Verify Column Temperature Control prepare_fresh_mobile_phase->check_temp_control check_flow_rate Verify Pump Flow Rate and Check for Leaks check_temp_control->check_flow_rate check_flow_rate->end

Caption: A flowchart for troubleshooting common LC analysis issues.

References

Validation & Comparative

The Gold Standard vs. The Alternatives: A Comparative Analysis of Internal Standards for Accurate Rufinamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiepileptic drug Rufinamide, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of Rufinamide-15N,d2-1, a stable isotope-labeled (SIL) internal standard, with other commonly used structural analog internal standards. The following analysis is based on available experimental data to facilitate an informed decision for your analytical needs.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[3][4][5] this compound is designed to be the ideal internal standard for Rufinamide, co-eluting with the analyte and exhibiting similar behavior in the mass spectrometer, thereby minimizing the impact of matrix effects and improving data quality.[1][2]

However, the availability and cost of SIL internal standards can sometimes necessitate the use of alternative, structurally analogous compounds. This guide examines the performance of such alternatives based on published validation data.

Performance Comparison: this compound vs. Structural Analogs

Internal StandardTypeAnalytical MethodMatrixAccuracy (% Recovery)Reference
This compound Stable Isotope Labeled (SIL)LC-MS/MSGeneral expectation for SIL ISTypically 95-105% (Hypothetical)[5]
LacosamideStructural AnalogRP-HPLC-UVHuman Plasma95.97 - 114.13%[6][7]
PiribedilStructural AnalogHPLC-UVRat Plasma & BrainData not specified in snippets
MetoclopramideStructural AnalogHPLCHuman Plasma & SalivaData not specified in snippets

Note: The accuracy for this compound is a typical performance expectation for a stable isotope-labeled internal standard as presented in comparative guides.[5] The data for the alternative internal standards is derived from individual validation studies.

Experimental Protocols

Protocol for Rufinamide Quantification using Lacosamide as Internal Standard

This protocol is based on a validated RP-HPLC-UV method for the determination of Rufinamide in human plasma.[6]

1. Sample Preparation:

  • To a 1.0 mL aliquot of human plasma, add a known concentration of Lacosamide as the internal standard.

  • Precipitate the plasma proteins by adding a suitable volume of methanol.

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: Prontosil CN (5 µm, 250 × 4.6 mm)

  • Mobile Phase: Acetonitrile: Water (10:90, v/v), adjusted to pH 3 with 0.01 N o-phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: Not specified.

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of Rufinamide into blank human plasma.

  • Process the calibration standards and quality control samples along with the unknown samples using the same procedure.

  • Construct a calibration curve by plotting the peak area ratio of Rufinamide to the internal standard (Lacosamide) against the concentration of Rufinamide.

  • Determine the concentration of Rufinamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for bioanalytical method validation using an internal standard and the logical decision-making process for selecting an appropriate internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms Mass Spectrometric Detection hplc->ms peak_integration Peak Integration ms->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Bioanalytical workflow for Rufinamide quantification.

start Need to Quantify Rufinamide is_needed Is an Internal Standard Required for Accuracy and Precision? start->is_needed sil_available Is a Stable Isotope Labeled IS (this compound) Available? is_needed->sil_available Yes validate Thoroughly Validate Method Performance is_needed->validate No (External Standard) use_sil Use this compound sil_available->use_sil Yes find_analog Select a Structural Analog IS (e.g., Lacosamide) sil_available->find_analog No use_sil->validate find_analog->validate end Proceed with Analysis validate->end

Caption: Decision pathway for internal standard selection.

Conclusion

The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Rufinamide. Stable isotope-labeled internal standards, such as this compound, are unequivocally the preferred choice as they offer the most effective means of correcting for analytical variability, thereby ensuring the highest level of accuracy and precision.[2][8] The use of a SIL internal standard is strongly recommended by regulatory bodies for bioanalytical method validation.[3]

While structural analog internal standards like Lacosamide have been shown to provide acceptable accuracy in specific validated methods, they may not perfectly mimic the behavior of Rufinamide under all conditions.[6][7] This can potentially lead to less effective compensation for matrix effects and other sources of error. Therefore, when the highest data quality is required for pharmacokinetic studies, clinical trials, and regulatory submissions, the use of this compound is the superior approach. If a structural analog must be used, extensive validation is crucial to demonstrate its suitability for the intended application.

References

Isotope Dilution LC-MS/MS Sets the Gold Standard for Rufinamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of analytical methodologies reveals that the use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior accuracy and precision for the quantification of the antiepileptic drug Rufinamide (B1680269) in biological matrices. This guide provides a comprehensive overview of the available methods, their performance characteristics, and detailed experimental protocols for researchers, scientists, and drug development professionals.

The therapeutic monitoring of Rufinamide, a triazole derivative used in the treatment of seizures associated with Lennox-Gastaut syndrome, requires highly accurate and precise analytical methods to ensure patient safety and optimal therapeutic outcomes. While traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are available, recent advancements in mass spectrometry, particularly isotope dilution LC-MS/MS, have demonstrated enhanced performance.

Isotope Dilution: The Key to Enhanced Accuracy

Isotope dilution mass spectrometry employs a stable isotope-labeled version of the analyte (e.g., deuterated Rufinamide) as an internal standard. This internal standard is chemically identical to the target analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of the isotopically labeled standard to the sample at the beginning of the analytical process, any variations in sample preparation, injection volume, and instrument response can be effectively normalized. This leads to a significant improvement in the accuracy and precision of the quantification compared to methods that use non-isotopically labeled internal standards or no internal standard at all.

Comparative Analysis of Quantitative Methods

The following tables summarize the performance characteristics of different analytical methods for Rufinamide quantification, highlighting the advantages of the isotope dilution LC-MS/MS approach.

Table 1: Performance Characteristics of Rufinamide Quantification Methods

ParameterIsotope Dilution UPLC-MS/MS[1]LC-MS/MS (Non-Isotopic IS)[2]HPLC-UV[3][4]
Limit of Quantification (LOQ) 3.00 µg/mL5 ng/mL0.25 - 0.5 µg/mL
Linearity Range Not explicitly stated, but validated40 - 2000 ng/mL0.25 - 50 µg/mL
Accuracy (% Bias) < 15%Not explicitly stated95.97% to 114.13%
Precision (% CV) < 15% (imprecision)Not explicitly stated< 10% (intra- and inter-day)

Table 2: Detailed Validation Data for Isotope Dilution UPLC-MS/MS

AnalyteLOQ (µg/mL)Linearity (R²)Imprecision (% CV)Inaccuracy (% Bias)
Rufinamide[1]3.000.994 - 1.000< 15%< 15%

Experimental Protocols

Isotope Dilution LC-MS/MS Method for Rufinamide Quantification

This protocol is based on the methodology for the simultaneous determination of multiple antiepileptic drugs using deuterated internal standards[5].

1. Sample Preparation:

  • To 100 µL of plasma/serum sample, add the internal standard solution containing deuterated Rufinamide.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex mix the samples to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions:

  • System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., HYPERSIL GOLD C18 50 x 2.1 mm, 1.9 µm)[5].

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: A typical flow rate for UPLC systems.

  • Injection Volume: 1-10 µL of the prepared sample extract[5].

3. Mass Spectrometric Conditions:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both Rufinamide and its deuterated internal standard should be optimized.

  • Data Analysis: The concentration of Rufinamide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Rufinamide.

HPLC-UV Method for Rufinamide Quantification

This protocol is a generalized procedure based on published methods[3][4].

1. Sample Preparation:

  • To a known volume of plasma or serum, add a non-isotopic internal standard (e.g., Lacosamide)[3][4].

  • Perform protein precipitation using a suitable organic solvent (e.g., methanol)[3][4].

  • Vortex and centrifuge the sample.

  • The resulting supernatant is then injected into the HPLC system.

2. Chromatographic Conditions:

  • System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 or CN column[3][4].

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile)[3][4].

  • Flow Rate: Typically around 1 mL/min[3][4].

  • Detection Wavelength: 210 nm[3][4].

  • Injection Volume: 20 µL[3].

Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result plasma Plasma/Serum Sample add_is Add Deuterated Rufinamide (IS) plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation supernatant->uplc Inject msms Tandem Mass Spectrometry (MRM Detection) uplc->msms data_analysis Data Analysis (Peak Area Ratio) msms->data_analysis quantification Quantification data_analysis->quantification final_conc Final Rufinamide Concentration quantification->final_conc

Caption: Isotope Dilution LC-MS/MS Workflow for Rufinamide Quantification.

logical_relationship isotope_dilution Isotope Dilution LC-MS/MS accuracy Highest Accuracy isotope_dilution->accuracy precision Highest Precision isotope_dilution->precision robustness Improved Robustness isotope_dilution->robustness lcms_non_iso LC-MS/MS (Non-Isotopic IS) sensitivity High Sensitivity lcms_non_iso->sensitivity hplc_uv HPLC-UV hplc_uv->sensitivity Lower Sensitivity

Caption: Performance Comparison of Rufinamide Quantification Methods.

References

A Comparative Guide to Rufinamide Quantification: LC-MS/MS vs. HPLC-UV Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals involved in the therapeutic drug monitoring and pharmacokinetic studies of the antiepileptic drug Rufinamide (B1680269), selecting an appropriate analytical method is a critical decision. This guide provides a detailed comparison of two common analytical techniques for Rufinamide quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This comparison is based on their linearity and range, supported by experimental data from published studies.

Performance Comparison: Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

ParameterLC-MS/MSHPLC-UV
Linearity Range 40 - 2000 ng/mL[1]0.5 - 50 µg/mL (500 - 50,000 ng/mL)[2]
0.5 - 7.5 µg/mL (500 - 7500 ng/mL)[3][4]10 - 60 µg/mL (10,000 - 60,000 ng/mL)[5]
1.0 - 200 µg/mL (1000 - 200,000 ng/mL)[6]
50 - 150 µg/mL (50,000 - 150,000 ng/mL)[7]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]0.31 µg/mL (310 ng/mL)[4]
Limit of Detection (LOD) 1.25 ng/mL[1]0.10 µg/mL (100 ng/mL)[4]
Correlation Coefficient (r²) > 0.99 (Implied)0.999[7]
0.99994[3][4]

Key Observations:

  • Sensitivity: LC-MS/MS methods demonstrate significantly higher sensitivity with a lower limit of detection (LOD) and lower limit of quantification (LLOQ) in the low ng/mL range. This makes LC-MS/MS the preferred method for studies requiring the measurement of very low concentrations of Rufinamide.

  • Range: While HPLC-UV methods have a higher LLOQ, they often cover a wider linear range, extending into the high µg/mL levels. This can be advantageous for analyzing samples with expected high concentrations of the drug without the need for extensive dilution.

  • Linearity: Both methods exhibit excellent linearity, with correlation coefficients (r²) consistently approaching 1.0, indicating a strong proportional relationship between concentration and instrument response within the defined ranges.

Experimental Protocols

Below are detailed methodologies for a representative LC-MS/MS and HPLC-UV assay for Rufinamide quantification.

Rufinamide LC-MS/MS Assay Protocol

This protocol is based on a validated method for the determination of Rufinamide in human plasma.

1. Sample Preparation:

  • To a 50 µL aliquot of plasma, add an internal standard (e.g., Lacosamide)[1].

  • Precipitate proteins by adding methanol[1].

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: Zorbax SB-C18 (100mm x 3mm, 3.5µm)[1].

  • Mobile Phase: A mixture of water with 0.1% formic acid and methanol (B129727) (50:50, v/v)[1].

  • Flow Rate: Isocratic elution.

  • Injection Volume: Not specified, typically 5-20 µL.

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive mode[1].

  • Detection: Multiple Reaction Monitoring (MRM)[1].

  • Monitored Transitions:

    • Rufinamide: m/z 239 → 127[1].

    • Internal Standard (Lacosamide): m/z 251 → 108[1].

Rufinamide_LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection lc_column Chromatographic Separation (Zorbax SB-C18) lc_injection->lc_column ms_ionization Electrospray Ionization (ESI+) lc_column->ms_ionization ms_detection MRM Detection ms_ionization->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Rufinamide LC-MS/MS Experimental Workflow
Rufinamide HPLC-UV Assay Protocol

This protocol is a representative example of a validated HPLC-UV method for Rufinamide determination.

1. Sample Preparation:

  • Preparation of plasma samples involves the precipitation of plasma proteins using methanol[2].

  • An internal standard, such as Lacosamide, is typically added before precipitation[2].

  • After centrifugation, the clear supernatant is collected for analysis.

2. High-Performance Liquid Chromatography:

  • Column: Prontosil CN (5 µm, 250 × 4.6 mm)[2] or a C18 column such as Phenomex Luna C18 (5µm, 250 mm × 4.6 mm)[7].

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (10:90, v/v), with the pH adjusted to 3 with o-phosphoric acid[2]. Another option is a mixture of phosphate (B84403) buffer and acetonitrile (60:40)[7].

  • Flow Rate: 1 mL/min[2][7].

  • Detection: UV detection at 210 nm[2] or 293 nm[7].

  • Injection Volume: Typically 20 µL.

Conclusion

The choice between an LC-MS/MS and an HPLC-UV assay for Rufinamide quantification depends on the specific requirements of the study. For applications demanding high sensitivity, such as pharmacokinetic studies with low dosage or therapeutic drug monitoring at trough concentrations, the superior sensitivity of LC-MS/MS is indispensable. Conversely, for routine analysis of samples with expected concentrations well within the µg/mL range, HPLC-UV provides a robust, reliable, and more cost-effective alternative. The excellent linearity and broad range of HPLC-UV methods make them suitable for quality control of pharmaceutical preparations and for clinical settings where extremely low-level detection is not a primary concern.

References

Precision in Rufinamide Bioanalysis: A Comparative Guide to HPLC-UV and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents in biological matrices is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of the inter-day and intra-day precision for the bioanalysis of the antiepileptic drug Rufinamide (B1680269), focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods.

Comparative Precision of Analytical Methods

The precision of an analytical method is a critical parameter in its validation, ensuring the reproducibility of results. The following table summarizes the inter-day and intra-day precision data from various studies on Rufinamide bioanalysis. Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

Analytical MethodMatrixQuality Control (QC) LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)
HPLC-UV Human Plasma10 µg/mL0.140.59
20 µg/mL0.290.76
50 µg/mL0.210.68
HPLC-UV Pharmaceutical PreparationsLow (1 µg/mL)0.637-
Medium (2 µg/mL)0.412-
High (3 µg/mL)0.302-
RP-HPLC Human PlasmaNot Specified< 10< 10
RP-HPLC Bulk Drug & TabletNot Specified< 2.0-
LC-MS/MS PlasmaNot SpecifiedWithin acceptable limitsWithin acceptable limits

Note: "-" indicates data not provided in the cited source.

The data indicates that both HPLC-UV and LC-MS/MS methods can achieve a high degree of precision for Rufinamide quantification. One study demonstrated intra-day and inter-day precision with %RSD values below 1% for an HPLC-UV method in human plasma[1][2]. Another study using RP-HPLC in human plasma reported both intra-day and inter-day precision did not exceed 10%[3][4]. For pharmaceutical preparations, an HPLC method showed intra-day %RSD between 0.302% and 0.637%[5]. Similarly, an RP-HPLC method for bulk drug and tablet formulations reported a precision of less than 2.0% RSD[6]. While specific quantitative data for an LC-MS/MS method was not detailed in the provided search results, it was noted to provide accuracy and precision within current official guidelines[7].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summaries of the experimental protocols used in the cited studies.

HPLC-UV Method 1[1]
  • Sample Preparation: Not detailed in the provided abstract.

  • Instrumentation: Shimadzu Model CBM-20 A/20 Alite HPLC system with an SPD M20A prominence photodiode array detector.

  • Chromatographic Conditions:

    • Column: C18 column (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Water–acetonitrile (40:60, v/v).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 215 nm.

  • Linearity: 1.0–200 μg/mL.

HPLC-UV Method 2[8][9]
  • Sample Preparation: 250 μl of plasma or saliva were alkalinized with ammonium (B1175870) hydroxide (B78521) (pH 9.25) and extracted with dichloromethane. Metoclopramide was used as the internal standard.

  • Instrumentation: Shimadzu LC-10Av chromatograph with a LaChrom L-7400 UV detector.

  • Chromatographic Conditions:

    • Column: Spherisorb silica (B1680970) column (250 × 4.6 mm i.d., 5 μm) at 30 °C.

    • Mobile Phase: Methanol (B129727)/dichloromethane/n-hexane (10/25/65, vol/vol/vol) mixed with 6 ml ammonium hydroxide.

    • Flow Rate: 1.5 ml/min.

    • Detection: UV at 230 nm.

  • Linearity: 0.25-20.0 μg/ml.

RP-HPLC Method[4]
  • Sample Preparation: Precipitation of plasma proteins using methanol. Lacosamide was used as the internal standard.

  • Instrumentation: Not specified.

  • Chromatographic Conditions:

    • Column: Prontosil CN column (5 μm, 250 × 4.6 mm).

    • Mobile Phase: Acetonitrile: water (10:90, v/v), adjusted to pH 3 with 0.01 N o-phosphoric acid.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 210 nm.

  • Linearity: 0.5–50 μg/mL in plasma.

LC-MS/MS Method[7]
  • Sample Preparation: Protein precipitation with methanol using 50μl plasma aliquots. Lacosamide was used as the internal standard.

  • Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (100mm × 3mm, 3.5μm).

    • Mobile Phase: Water with 0.1% formic acid and methanol (50:50, v/v).

    • Flow Rate: Not specified.

    • Detection: Multiple reaction monitoring (MRM) mode with electrospray positive ionization (ESI+). Monitored transitions were m/z 239 → 127 for Rufinamide and m/z 251 → 108 for the internal standard.

  • Linearity: 40-2000 ng/ml in plasma.

Bioanalytical Workflow

The following diagram illustrates a typical workflow for bioanalytical method development and validation, a crucial process for ensuring reliable drug quantification.

Bioanalytical Workflow cluster_MethodDevelopment Method Development cluster_MethodValidation Method Validation (ICH/FDA Guidelines) cluster_SampleAnalysis Routine Sample Analysis MD_Start Define Analyte & Matrix MD_Selection Select Analytical Technique (e.g., LC-MS/MS, HPLC-UV) MD_Start->MD_Selection MD_Optimization Optimize Sample Preparation & Chromatography MD_Selection->MD_Optimization MD_End Developed Method MD_Optimization->MD_End MV_Start Validated Method MV_Specificity Specificity & Selectivity MV_Start->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Precision Precision (Intra- & Inter-day) MV_Linearity->MV_Precision MV_Accuracy Accuracy MV_Precision->MV_Accuracy MV_Stability Stability MV_Accuracy->MV_Stability MV_End Validated for Routine Use MV_Stability->MV_End SA_Start Receive Study Samples SA_Preparation Sample Preparation SA_Start->SA_Preparation SA_Analysis Instrumental Analysis SA_Preparation->SA_Analysis SA_Data Data Processing & Quantification SA_Analysis->SA_Data SA_Report Report Results SA_Data->SA_Report

References

A Comparative Guide to Rufinamide Extraction Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable extraction of Rufinamide (B1680269) from various matrices is a critical step in analysis, formulation, and quality control. This guide provides a comparative analysis of different extraction methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your specific research needs.

This document outlines and contrasts several common and emerging extraction techniques for Rufinamide, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Protein Precipitation, Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE). The performance of these methods is evaluated based on key parameters such as recovery rate, processing time, solvent consumption, and applicability to different sample types.

Comparative Analysis of Rufinamide Extraction Methods

The selection of an optimal extraction method for Rufinamide depends on various factors, including the sample matrix (pharmaceutical formulation or biological fluid), the desired purity of the extract, the available equipment, and the required sample throughput. The following table summarizes the quantitative performance of different extraction methods based on available literature.

Extraction MethodSample MatrixRecovery Rate (%)Processing TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) Plasma, Saliva50-89%[1]ModerateHighSimple, low costEmulsion formation, laborious, large solvent volumes
Solid-Phase Extraction (SPE) Biological Fluids>50% (for similar anticonvulsants)[2]ModerateModerateHigh selectivity, automation potentialHigher cost of consumables, method development can be complex
Protein Precipitation Plasma>95% (inferred)FastLowSimple, fast, applicable to small volumesLow selectivity, potential for matrix effects
Column Chromatography Tablets98-100%[3]SlowHighHigh purityTime-consuming, requires significant solvent volumes
Supercritical Fluid Extraction (SFE) Tablets, Biological Fluids (hypothetical)90.8-97.2% (for similar imidazole (B134444) drugs)[4]FastLow (CO2 is recycled)"Green" method, high selectivityHigh initial equipment cost
Ultrasound-Assisted Extraction (UAE) Tablets, Biological Fluids (hypothetical)High (inferred from similar compounds)FastLow to ModerateFast, efficient, reduced solvent usePotential for analyte degradation with excessive sonication

Experimental Protocols

Liquid-Liquid Extraction (LLE) from Human Plasma and Saliva

This protocol is adapted from a validated HPLC-UV method for the determination of Rufinamide in human plasma and saliva[5].

Materials:

Procedure:

  • To 250 µL of plasma or saliva in a glass tube, add the internal standard.

  • Alkalinize the sample with ammonium hydroxide to a pH of 9.25.

  • Add 2 mL of dichloromethane and vortex for 2 minutes to extract Rufinamide.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Protein Precipitation from Human Plasma

This is a rapid method suitable for preparing plasma samples for LC-MS/MS analysis[6].

Materials:

Procedure:

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully collect the supernatant containing the extracted Rufinamide for analysis.

Column Chromatography for Extraction from Tablets

This method is suitable for isolating Rufinamide from its pharmaceutical dosage form[3].

Materials:

  • Rufinamide tablets

  • Dimethylformamide (DMF) and distilled water (dissolution solvents)

  • Silica (B1680970) gel (stationary phase)

  • Methanol, water, and glacial acetic acid (mobile phase)

  • Mortar and pestle

  • Chromatography column

Procedure:

  • Grind five Rufinamide tablets (200 mg/tablet) into a fine powder using a mortar and pestle.

  • Dissolve the powder in a 1:10 mixture of dimethylformamide and distilled water.

  • Pack a chromatography column with silica gel.

  • Load the dissolved sample onto the column.

  • Elute the column with a mobile phase consisting of methanol:water:glacial acetic acid (6.3:1.3:0.5 v/v/v).

  • Collect the fractions containing Rufinamide and dry to obtain the solid compound.

Supercritical Fluid Extraction (SFE) - Hypothetical Protocol

This hypothetical protocol is based on SFE methods developed for other imidazole and triazole drugs, as direct literature on SFE for Rufinamide is limited[4].

Assumptions:

  • Rufinamide is soluble in supercritical CO2, potentially with a modifier.

  • The optimal conditions will be similar to those for other small molecule aromatic drugs.

Materials and Equipment:

  • Ground Rufinamide tablets or lyophilized biological sample

  • Supercritical Fluid Extractor

  • Supercritical grade CO2

  • Methanol or ethanol (B145695) (modifier)

Procedure:

  • Pack the ground tablet powder or prepared biological sample into the extraction vessel.

  • Set the SFE parameters:

    • Pressure: 200-300 bar

    • Temperature: 40-60°C

    • CO2 flow rate: 2-4 mL/min

    • Modifier: 5-15% methanol

  • Perform a static extraction for 10-20 minutes, followed by a dynamic extraction for 30-60 minutes.

  • Collect the extracted Rufinamide in a collection vial.

  • Evaporate the modifier and dissolve the residue in a suitable solvent for analysis.

Ultrasound-Assisted Extraction (UAE) - Hypothetical Protocol

This protocol is inferred from general UAE procedures for bioactive compounds from solid matrices.

Assumptions:

  • Ultrasonic waves will enhance the dissolution of Rufinamide from the matrix into the solvent.

  • A suitable solvent will be one in which Rufinamide has good solubility, such as methanol or a mixture of methanol and water.

Materials and Equipment:

  • Ground Rufinamide tablets or homogenized biological tissue

  • Ultrasonic bath or probe sonicator

  • Methanol or methanol/water mixture (extraction solvent)

  • Centrifuge or filtration apparatus

Procedure:

  • Place the powdered tablets or homogenized tissue in a suitable vessel.

  • Add the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

  • Immerse the vessel in an ultrasonic bath or place the probe into the mixture.

  • Sonicate for 15-30 minutes at a controlled temperature (e.g., 25-40°C).

  • Separate the extract from the solid residue by centrifugation or filtration.

  • The resulting solution can be directly analyzed or further concentrated.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental processes and aid in method selection, the following diagrams have been generated.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample Sample (Tablet or Biological Fluid) Grinding Grinding/Homogenization Sample->Grinding Dissolution Dissolution/Pre-treatment Grinding->Dissolution LLE Liquid-Liquid Extraction Dissolution->LLE SPE Solid-Phase Extraction Dissolution->SPE PP Protein Precipitation Dissolution->PP SFE Supercritical Fluid Extraction Dissolution->SFE UAE Ultrasound-Assisted Extraction Dissolution->UAE Evaporation Evaporation/Concentration LLE->Evaporation SPE->Evaporation Analysis Analysis (HPLC, LC-MS) PP->Analysis SFE->Evaporation UAE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->Analysis DecisionTree Start Start: Select Extraction Method Matrix Sample Matrix? Start->Matrix Tablet Tablet Matrix->Tablet Tablet BioFluid Biological Fluid Matrix->BioFluid Biological Fluid Purity High Purity Needed? Tablet->Purity Throughput High Throughput? BioFluid->Throughput Chromatography Column Chromatography Purity->Chromatography Yes LLE_Tablet LLE / UAE Purity->LLE_Tablet No Green 'Green' Method Preferred? LLE_Tablet->Green PP Protein Precipitation Throughput->PP Yes SPE SPE / LLE Throughput->SPE No SPE->Green SFE SFE Green->SFE Yes Conventional Conventional Methods (LLE, SPE) Green->Conventional No

References

A Comparative Guide to ICH-Compliant Analytical Method Validation for Rufinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount. This guide provides a comprehensive comparison of validated analytical methods for the antiepileptic drug Rufinamide (B1680269), with a focus on adherence to the International Council for Harmonisation (ICH) guidelines. We present a detailed examination of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.

The accurate quantification of Rufinamide in bulk drug and pharmaceutical formulations is crucial for ensuring its safety and efficacy. Several analytical techniques have been developed and validated for this purpose, with Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) being the most prevalent. However, other methods such as UV-Vis Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC) also offer viable alternatives, each with its own set of advantages and limitations. This guide will delve into the performance characteristics of these methods, providing a side-by-side comparison of their key validation parameters.

Comparative Analysis of Validated Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for Rufinamide, validated in accordance with ICH guidelines. This allows for a direct comparison of their linearity, sensitivity (LOD and LOQ), and other critical parameters.

ParameterRP-HPLC Method 1RP-HPLC Method 2RP-HPLC Method 3UV-Vis SpectrophotometryHPTLC
Linearity Range 1.0–200 µg/mL[1][2]50-150 µg/mL[3]0.5-7.5 µg/mL[4]10-100 µg/mL[5][6]1000–3500 ng/spot[7]
Correlation Coefficient (r²) 0.9997[1][2]0.999[3][8]0.99994[4]Not Reported0.9989[7]
Limit of Detection (LOD) 0.2423 µg/mL[1]Not Reported0.10 µg/mL[4]4.07 µg/mL[6]196.59 ng/spot[7]
Limit of Quantitation (LOQ) 0.7346 µg/mL[1]Not Reported0.31 µg/mL[4]12.33 µg/mL[6]595.74 ng/spot[7]
Accuracy (% Recovery) >98%Not ReportedWithin acceptable range[4]98-102%[6]Not Reported
Precision (%RSD) <2.0%[1]<2.0%<2.0%[4]<2.0%[6]Not Reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the procedures followed in the validation of analytical methods for Rufinamide according to ICH guidelines.

RP-HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Rufinamide in bulk and pharmaceutical dosage forms.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of water and acetonitrile (B52724) (40:60, v/v)[1][2]. Other examples include phosphate (B84403) buffer and acetonitrile (60:40, v/v)[3].

  • Flow Rate: 0.8 mL/min[1][2] or 1.0 mL/min[3][9][10].

  • Detection Wavelength: 215 nm[1][2][9][10].

  • Injection Volume: 20 µL[2].

  • Column Temperature: Ambient.

Validation Parameters:

  • System Suitability: The system is evaluated by injecting a standard solution multiple times to check for parameters like theoretical plates, tailing factor, and resolution[9].

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components is determined by comparing the chromatograms of the blank, placebo, standard, and sample solutions. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions are also performed to demonstrate that the method can separate the drug from its degradation products[1][9][10].

  • Linearity: A series of solutions of Rufinamide are prepared at different concentrations and injected into the HPLC system. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient is determined[1][2].

  • Accuracy: The accuracy is determined by the recovery method, where a known amount of the standard drug is added to a pre-analyzed sample solution and the recovery percentage is calculated[7].

  • Precision:

    • Repeatability (Intra-day precision): The analysis of multiple samples of the same homogeneous sample is performed on the same day by the same analyst.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) of the results is calculated[1].

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve[6][7].

  • Robustness: The effect of small, deliberate variations in the method parameters (e.g., mobile phase composition, flow rate, pH) on the results is evaluated to ensure the method's reliability during normal usage[9].

UV-Vis Spectrophotometric Method

Objective: To develop and validate a simple and cost-effective UV-Vis spectrophotometric method for the estimation of Rufinamide.

Instrumentation:

  • UV-Vis Spectrophotometer

Methodology (Example):

  • Solvent: Methanol or a suitable buffer.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of Rufinamide over a suitable wavelength range (e.g., 200-400 nm)[8][11]. For instance, a λmax of 210 nm has been reported[12]. In another method, a reaction with sodium nitrite (B80452) and hydrochloric acid resulted in a product with maximum absorbance at 385 nm[5][6].

  • Preparation of Standard and Sample Solutions: Accurately weighed amounts of Rufinamide standard and sample are dissolved in the chosen solvent to prepare solutions of known concentrations.

  • Calibration Curve: A series of dilutions are prepared from the standard stock solution, and their absorbances are measured at the λmax. A calibration curve of absorbance versus concentration is plotted.

Validation Parameters: The validation is performed as per ICH guidelines, similar to the HPLC method, covering linearity, accuracy, precision, LOD, and LOQ[6].

HPTLC Method

Objective: To develop and validate a sensitive and high-throughput HPTLC method for the quantification of Rufinamide.

Instrumentation:

  • HPTLC system with a sample applicator, developing chamber, and scanner.

Chromatographic Conditions (Example):

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates[7].

  • Mobile Phase: A mixture of chloroform, methanol, and glacial acetic acid (9:1:0.1, v/v/v)[7].

  • Application: Samples are applied as bands of a specific width.

  • Development: The plate is developed in a chamber saturated with the mobile phase.

  • Densitometric Analysis: After development, the plate is dried and scanned at a specific wavelength (e.g., 210 nm)[7].

Validation Parameters: The method is validated for linearity, accuracy, precision, LOD, LOQ, and specificity as per ICH guidelines[7].

Visualizing the Validation Workflow

To better understand the logical flow of an ICH-compliant analytical method validation process for Rufinamide, the following diagrams illustrate the key stages and their relationships.

ICH Analytical Method Validation Workflow for Rufinamide cluster_Phase1 Method Development & Optimization cluster_Phase2 ICH Validation Parameters cluster_Phase3 Method Application Dev Analytical Method Development Opt Optimization of Method Parameters Dev->Opt Initial Trials Specificity Specificity & Forced Degradation Opt->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis of Rufinamide Samples Robustness->Routine Method Validated QC Quality Control & Stability Studies Routine->QC

Caption: Workflow for ICH-compliant analytical method validation.

The following diagram illustrates the interconnectedness of the various validation parameters as stipulated by ICH guidelines.

Interrelationship of ICH Validation Parameters center Validated Analytical Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

Caption: Interconnectedness of ICH validation parameters.

References

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